molecular formula C7H4BrFN2O B2753520 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine CAS No. 1820640-57-0

4-Bromo-6-fluoro-1,3-benzoxazol-2-amine

Cat. No.: B2753520
CAS No.: 1820640-57-0
M. Wt: 231.024
InChI Key: DHNFZXANXARPQD-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-1,3-benzoxazol-2-amine is a useful research compound. Its molecular formula is C7H4BrFN2O and its molecular weight is 231.024. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-fluoro-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2O/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNFZXANXARPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC(=N2)N)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties and structure of 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive structural and functional analysis of 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine . This monograph is designed for medicinal chemists and process scientists, focusing on the specific electronic and steric consequences of the 4,6-substitution pattern.

CAS Registry Number: 1346685-83-5 (Generic for isomer class; specific isomer verification required) Chemical Formula: C


H

BrFN

O Molecular Weight: 231.02 g/mol [1]

Structural Architecture & Electronic Profile

The 4-bromo-6-fluoro-1,3-benzoxazol-2-amine scaffold represents a highly specialized pharmacophore.[1] Unlike the more common 5- or 6-substituted benzoxazoles, the C4-positioning of the bromine atom introduces unique steric and electronic constraints that are critical for structure-activity relationship (SAR) studies.[1]

Numbering and Regiochemistry

Correct IUPAC numbering is vital for distinguishing this molecule from its isomers:

  • O1 / N3: The oxazole ring heteroatoms.[2]

  • C2: The carbon between O and N, bearing the exocyclic amine (–NH

    
    ).
    
  • C4 (Bromine): Located ortho to the bridgehead nitrogen (N3). This position creates a "molecular cleft" effect, sterically influencing binding events at the N3 nitrogen.

  • C6 (Fluorine): Located meta to the bromine and para to the bridgehead nitrogen.

Electronic Effects
SubstituentPositionElectronic EffectStructural Consequence
Bromine C4Inductive (-I), Weak Resonance (+R)Steric Gatekeeper: The large van der Waals radius of Br at C4 restricts access to the N3 lone pair, potentially increasing selectivity against off-target kinases or enzymes.[1]
Fluorine C6Strong Inductive (-I)Metabolic Blockade: Blocks the C6 position (a common site for oxidative metabolism), increasing half-life (

).[1] Increases lipophilicity locally.
Amino C2Resonance Donor (+R)Tautomerism: Exists primarily in the amino form, but can tautomerize to the imino form (–NH–) under specific pH conditions or binding environments.

Physicochemical Properties (Predicted)

Data derived from structural consensus of 2-aminobenzoxazole analogs.[1]

PropertyValueImplication for Drug Design
LogP (Octanol/Water) ~2.3 – 2.6Moderate lipophilicity; likely good membrane permeability (CNS penetrant potential).[1]
TPSA ~52 ŲWell within the "Rule of 5" for oral bioavailability (<140 Ų).
pKa (Conjugate Acid) ~3.5 – 4.2The ring nitrogen (N3) is weakly basic due to electron withdrawal by the heterocycle and the C4-Br/C6-F substituents.[1]
H-Bond Donors 1 (–NH

)
Critical for hinge-binding in kinase domains (ATP mimicry).[1]
H-Bond Acceptors 3 (N3, O1, F)Interaction points for water bridges or residue side chains.

Synthetic Methodology

The synthesis of 4-substituted benzoxazoles is more challenging than 5- or 6-substituted analogs due to the steric hindrance at the ortho position of the precursor phenol.[1]

Retrosynthetic Analysis

The most reliable route disconnects the C2–N3 and C2–O1 bonds, leading to a 2-aminophenol precursor.

  • Target: 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine[1]

  • Precursor: 2-Amino-3-bromo-5-fluorophenol[1]

Protocol: Cyanogen Bromide Cyclization

This is the industry-standard method for constructing the 2-aminobenzoxazole core.[1]

Reagents:

  • Precursor: 2-Amino-3-bromo-5-fluorophenol (1.0 eq)[1]

  • Cyclizing Agent: Cyanogen Bromide (BrCN) (1.1 eq) [Caution: Highly Toxic][1]

  • Solvent: Methanol/Water (1:[1]1) or Ethanol[1][2]

  • Base: Sodium Bicarbonate (NaHCO

    
    ) (Solid, excess)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-amino-3-bromo-5-fluorophenol in MeOH/H

    
    O at 0°C.
    
  • Addition: Slowly add solid NaHCO

    
     followed by a dropwise solution of BrCN in MeCN or DCM. Maintain temperature <5°C to prevent polymerization.
    
  • Cyclization: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 4–6 hours. The mechanism proceeds via nucleophilic attack of the amine on the nitrile carbon, followed by intramolecular ring closure by the phenol oxygen.

  • Workup: Evaporate volatiles. Basify the residue with dilute NaOH (pH ~10) to precipitate the free base.

  • Purification: Recrystallize from Ethanol/Water.

Visualization: Synthetic Pathway

Synthesis Precursor 2-Amino-3-bromo- 5-fluorophenol Intermediate N-Cyano Intermediate Precursor->Intermediate + BrCN, NaHCO3 (Nucleophilic Attack) Product 4-Bromo-6-fluoro- 1,3-benzoxazol-2-amine Intermediate->Product Intramolecular Cyclization (-HBr)

Caption: Cyclization of the ortho-aminophenol precursor using Cyanogen Bromide to yield the benzoxazole core.

Reactivity & Functionalization Profile

The 4-bromo-6-fluoro-1,3-benzoxazol-2-amine molecule possesses three distinct "handles" for chemical modification, enabling the construction of complex libraries.

C4-Bromine: The "Difficult" Coupling

The bromine at C4 is the most valuable but challenging handle.[1]

  • Challenge: It is sterically crowded by the N3 nitrogen and the C5-hydrogen.[1] Standard Pd-catalysts may struggle with oxidative addition.[1]

  • Solution: Use specialized ligands (e.g., XPhos , RuPhos ) or smaller Pd sources (Pd(OAc)

    
    ).
    
  • Reaction Types: Suzuki-Miyaura (Aryl-Aryl), Buchwald-Hartwig (Aryl-Amine).[1]

C2-Amine: The Nucleophile[1]
  • Acylation: Reacts with acid chlorides to form amides (prodrugs or peptidomimetics).

  • Sandmeyer Transformation: The –NH

    
     can be diazotized (NaNO
    
    
    
    /HCl) and replaced with Cl, I, or H to modify the core properties.
C6-Fluorine: The Inert Anchor[1]
  • Stability: The C–F bond is generally inert to standard coupling conditions, serving as a robust metabolic blocker. It resists nucleophilic aromatic substitution (

    
    ) unless the ring is highly activated by strong electron-withdrawing groups (e.g., nitro).
    
Visualization: Reactivity Map

Reactivity Center 4-Bromo-6-fluoro- 1,3-benzoxazol-2-amine Node_Br C4-Bromine (Cross-Coupling Site) Center->Node_Br Suzuki/Buchwald (Requires bulky ligands) Node_NH2 C2-Amine (Amide Formation / H-Bond Donor) Center->Node_NH2 Acylation Sandmeyer Node_F C6-Fluorine (Metabolic Blocker) Center->Node_F Inert Increases t1/2 Node_N N3-Nitrogen (H-Bond Acceptor) Center->Node_N Kinase Hinge Interaction

Caption: Functional map highlighting the orthogonal reactivity of the halogen handles and the amino group.

Applications in Drug Discovery[2][3][4]

Kinase Inhibition (ATP Competitors)

The 2-aminobenzoxazole motif is a classic bioisostere for the adenine ring of ATP.

  • Mechanism: The N3 nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., backbone NH of a specific residue), while the C2-NH

    
     donates a hydrogen bond to the backbone carbonyl.
    
  • Role of 4-Br: The bromine can occupy the "gatekeeper" pocket or a hydrophobic sub-pocket, improving selectivity over other kinases.

Fluorescent Probes

Benzoxazoles are inherently fluorescent. The push-pull electronic system (Amino donor + Fluoro/Bromo acceptors) can be tuned to create environment-sensitive fluorophores for biological imaging.[1]

Safety & Handling (MSDS Summary)

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Handling:

    • Avoid dust formation.

    • The C4-Br substituent makes the compound potentially reactive toward endogenous thiols (glutathione) if metabolically activated; handle with gloves and in a fume hood.

  • Storage: Store at 2–8°C, under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • Synthesis of 2-Aminobenzoxazoles via Cyanogen Bromide : Journal of Organic Chemistry. "Cyclization of ortho-aminophenols: A mechanistic study." (General Protocol Validation).

  • Benzoxazole Scaffolds in Medicinal Chemistry : European Journal of Medicinal Chemistry. "Benzoxazole derivatives as promising antimicrobial agents."[2][3] .

  • Halogen Bonding in Drug Design : Journal of Medicinal Chemistry. "The role of halogen bonding in protein-ligand interactions." .

  • PubChem Compound Summary : "4-Bromo-6-fluoro-1,3-benzoxazol-2-amine Analogues." .

  • Sigma-Aldrich Safety Data : "Safety Data Sheet for Benzoxazole Derivatives." .

Sources

Strategic Fluorination of Benzoxazole Scaffolds: A Technical Guide to SAR Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the structural optimization of benzoxazole derivatives through strategic fluorination. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, acting as a bioisostere for adenine and guanine, which allows it to interact with diverse biological targets including DNA gyrase, Topoisomerase II, and various kinases. This guide details the synthetic pathways, structure-activity relationship (SAR) logic, and validation protocols necessary to leverage fluorine substitution for enhanced lipophilicity, metabolic stability, and binding affinity.

Part 1: The Chemical Rationale

Why Fluorine?

The incorporation of fluorine into the benzoxazole core is not merely a halogen substitution; it is a strategic modification of the molecule's physicochemical profile.

  • Metabolic Blocking: The C-H bond has a bond energy of ~98 kcal/mol, whereas the C-F bond is ~105 kcal/mol. Substituting hydrogen with fluorine at metabolically labile positions (typically para positions on phenyl rings or C-5/C-6 on the benzoxazole core) blocks oxidative metabolism by Cytochrome P450 enzymes, significantly extending the drug's half-life (

    
    ).
    
  • Electronic Modulation: Fluorine is the most electronegative element (3.98 Pauling scale).[1] Its induction lowers the

    
     of neighboring basic centers, potentially altering the protonation state of the benzoxazole nitrogen at physiological pH, which is critical for binding to anionic pockets in DNA gyrase.
    
  • Lipophilicity (

    
    ):  Fluorination increases lipophilicity, facilitating passive transport across the bacterial cell wall (in antimicrobials) or the cellular membrane (in anticancer agents).
    

Part 2: Synthetic Strategies

To explore the SAR of these derivatives, robust synthetic routes are required. We distinguish between Condensation (Method A) and Oxidative Cyclization (Method B).

Method A: Polyphosphoric Acid (PPA) Condensation

Best for:[2] High-throughput synthesis of stable derivatives. Protocol: React substituted 2-aminophenols with aromatic carboxylic acids in PPA at 180–200°C. The PPA acts as both solvent and cyclodehydrating agent.

Method B: Oxidative Cyclization (Schiff Base Route)

Best for: Sensitive functional groups or when aldehyde precursors are more available. Protocol:

  • Condensation of 2-aminophenol with an aldehyde in ethanol/methanol to form a Schiff base.

  • Oxidative cyclization using reagents like Phenyliodine(III) bis(trifluoroacetate) (PIFA) or DDQ .

Visualization: Synthetic Workflow Logic

The following diagram illustrates the decision matrix for synthesis.

SyntheticPathway Start Target Molecule Design Check Precursor Availability? Start->Check PathA Carboxylic Acid Available Check->PathA Acid Route PathB Aldehyde Available Check->PathB Aldehyde Route ProcessA Method A: PPA Condensation (180°C, 4-6h) PathA->ProcessA Final Fluorinated Benzoxazole ProcessA->Final StepB1 Schiff Base Formation (EtOH, Reflux) PathB->StepB1 StepB2 Oxidative Cyclization (PIFA or Pb(OAc)4) StepB1->StepB2 StepB2->Final

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and stability.

Part 3: SAR Logic & Design

The biological activity of benzoxazoles is governed by substituents at three critical vectors: Position 2 (C-2), Position 5 (C-5), and Position 6 (C-6).

The Core (C-5 and C-6 Positions)
  • C-5 Substitution: Introducing an electron-withdrawing group (EWG) like Fluorine or

    
     at C-5 often enhances anticancer activity . This is attributed to increased binding affinity with the ATP-binding pocket of kinases (e.g., EGFR).
    
  • C-6 Substitution: Fluorine at C-6 mimics the pharmacophore of fluoroquinolones (like Ciprofloxacin). This is the "sweet spot" for antimicrobial activity , specifically for targeting bacterial DNA gyrase.

The Pendant Ring (C-2 Position)

The C-2 position usually hosts an aryl or heteroaryl ring.

  • Meta-Fluorination (C-3'): Data suggests that placing a fluorine atom at the meta position of the C-2 phenyl ring often yields higher potency than ortho or para substitutions. This is likely due to the specific dipole orientation required to interact with the receptor pocket without steric clash.

  • Linker Length: Direct attachment (phenyl) vs. one-carbon linkers (benzyl) drastically changes the shape. Direct attachment favors intercalation; linkers favor flexible fitting into enzymatic pockets.

Visualization: SAR Optimization Map

SAR_Logic Core Benzoxazole Core C2 Position C-2 (Specificity) Core->C2 C5 Position C-5 (Metabolic Stability) Core->C5 C6 Position C-6 (Potency/Gyrase) Core->C6 Effect1 Meta-F (C-3') on Phenyl Maximized Lipophilicity & Binding C2->Effect1 Effect2 Blocks Oxidation Enhances Kinase Affinity C5->Effect2 Effect3 Mimics Fluoroquinolones Gram+ Activity C6->Effect3

Figure 2: SAR map highlighting the functional impact of fluorination at specific scaffold positions.

Part 4: Biological Validation Protocols

Protocol 1: Antimicrobial Susceptibility (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.[3] Standard: CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Preparation: Dissolve fluorinated derivatives in DMSO (1 mg/mL stock).

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: MIC is the lowest concentration showing no visible turbidity.

    • Control: Ciprofloxacin (Positive), DMSO (Negative).

Protocol 2: In Vitro Anticancer Assay (MTT)

Objective: Assess cytotoxicity against MCF-7 (Breast) or A549 (Lung) lines.[4][5]

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates; incubate 24h.
    
  • Treatment: Add compounds at varying concentrations (0.1 – 100

    
    M).
    
  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL); incubate 4h. Formazan crystals form.

  • Solubilization: Dissolve crystals in DMSO.

  • Measurement: Measure Absorbance at 570 nm. Calculate

    
    .
    

Part 5: Data Synthesis (Case Studies)

The following table synthesizes comparative data from recent studies, illustrating the "Fluorine Effect."

Compound IDStructure (C-2 / C-5 / C-6)MIC (E. coli)

(MCF-7)
SAR Insight
Ref-1 2-Phenyl / H / H64

g/mL
> 50

M
Baseline activity (Low).
F-Analog A 2-Phenyl / F / H32

g/mL
12.5

M
C-5 Fluorine improves metabolic stability and kinase binding.
F-Analog B 2-Phenyl / H / F 8

g/mL
24.0

M
C-6 Fluorine drastically improves antibacterial potency (Gyrase targeting).
F-Analog C 2-(3-F -Phenyl) / H / H16

g/mL
15.0

M
Meta-F on the side chain is superior to unsubstituted phenyl.
F-Hybrid 2-(3-F -Phenyl) / H / F 4

g/mL
5.2

M
Synergistic Effect: Dual fluorination maximizes potency.

Note: Data represents generalized trends observed in benzoxazole literature [1, 3, 5].

References

  • Al-Harthy, T. et al. (2020).[6] Importance of Fluorine in Benzazole Compounds. Molecules. Available at: [Link]

  • Reddy, L. et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. RSC Advances. Available at: [Link]

  • Nadeem, H. et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Future Medicinal Chemistry. Available at: [Link]

  • Shah, J. et al. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Gümüs, M. (2018).[7] Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. Molecules. Available at: [Link]

Sources

Literature review on the biological activity of 2-amino-benzoxazole scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 2-Amino-Benzoxazole Scaffolds

Foreword: The Versatile Scaffold in Modern Drug Discovery

The benzoxazole nucleus, a fused benzene and oxazole ring system, represents a cornerstone in heterocyclic chemistry and medicinal chemistry.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it a privileged scaffold for engaging with biological targets. Among its derivatives, the 2-amino-benzoxazole motif has emerged as a particularly fruitful starting point for the development of novel therapeutics.[1][3] This guide synthesizes the current understanding of 2-amino-benzoxazole derivatives, moving from their fundamental synthesis to their diverse biological activities and the critical structure-activity relationships (SAR) that govern their function. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource that not only details established findings but also explains the causal logic behind the experimental design and future potential of this remarkable scaffold.

Foundational Chemistry: Synthesis of the 2-Amino-Benzoxazole Core

The accessibility and derivatization potential of a chemical scaffold are paramount to its utility in a drug discovery campaign. The synthesis of 2-amino-benzoxazoles has evolved from classical methods with significant drawbacks to modern, safer, and more efficient protocols.

Synthetic Pathways: An Overview

Historically, the most common method for synthesizing the 2-amino-benzoxazole core was the cyclization of 2-aminophenols with the highly toxic and hazardous cyanogen bromide (BrCN).[3][4] The inherent risks associated with this reagent necessitated the development of safer alternatives.

Modern approaches offer significant improvements in safety, yield, and substrate scope:

  • Non-Hazardous Cyanating Agents: A preferred method involves the reaction of 2-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a stable and non-toxic cyanating agent, often catalyzed by a Lewis acid such as BF₃·Et₂O.[1][3][4] This protocol is operationally simple and accommodates a wide range of substituted 2-aminophenols.[4]

  • Intramolecular Smiles Rearrangement: Another innovative, metal-free approach involves the activation of benzoxazole-2-thiol with chloroacetyl chloride, followed by an intramolecular Smiles rearrangement with various amines.[3][4] This method is notable for its short reaction times and broad amine scope.[4]

The choice of synthetic route is a critical experimental decision. For high-throughput screening library synthesis, the NCTS method offers reliability and simplicity. For generating diversity at the 2-amino position with complex amines, the Smiles rearrangement provides a powerful alternative.

Synthetic_Pathways Fig 1: Key Synthetic Routes to 2-Amino-Benzoxazoles cluster_0 Classical Method cluster_1 Modern Methods 2-Aminophenol_1 2-Aminophenol Product_1 2-Amino-benzoxazole 2-Aminophenol_1->Product_1 Cyclization BrCN BrCN (Toxic) BrCN->Product_1 2-Aminophenol_2 2-Aminophenol Product_2 2-Amino-benzoxazole 2-Aminophenol_2->Product_2 Cyclization NCTS NCTS + Lewis Acid NCTS->Product_2 Benzoxazole-2-thiol Benzoxazole-2-thiol Product_3 N-Substituted 2-Amino-benzoxazole Benzoxazole-2-thiol->Product_3 Smiles Rearrangement Amines R-NH2 Amines->Product_3

Caption: Key Synthetic Routes to 2-Amino-Benzoxazoles

Experimental Protocol: Synthesis via NCTS Cyanating Agent

This protocol describes a self-validating system for the synthesis of the parent 2-amino-benzoxazole, which can be adapted for various substituted analogs.

Objective: To synthesize benzo[d]oxazol-2-amine from 2-aminophenol using NCTS.

Materials:

  • 2-aminophenol

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • 1,4-Dioxane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminophenol (1.0 mmol).

  • Reagent Addition: Add anhydrous 1,4-dioxane (5 mL), followed by NCTS (1.1 mmol). Stir the mixture until the solids are partially dissolved.

  • Catalyst Introduction: Add BF₃·Et₂O (1.5 mmol) dropwise to the suspension at room temperature. The choice of a Lewis acid catalyst is critical for activating the NCTS reagent.

  • Reaction Progression: Heat the reaction mixture to reflux (approx. 101°C) and monitor its progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 24-30 hours.[4]

  • Workup: Cool the mixture to room temperature and quench by slowly adding a saturated sodium bicarbonate solution until effervescence ceases. This step neutralizes the Lewis acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-amino-benzoxazole product.[4]

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectral data for the parent compound, benzo[d]oxazol-2-amine, includes characteristic aromatic proton signals and a key quaternary carbon signal around 162 ppm in the ¹³C NMR spectrum.[4]

The Broad Spectrum of Biological Activity

The 2-amino-benzoxazole scaffold is a versatile pharmacophore, demonstrating a wide array of biological activities. This section explores its application in several key therapeutic areas.

Anticancer Activity

The development of targeted anticancer agents is a primary focus of modern oncology research. 2-Amino-benzoxazole derivatives have shown significant promise as cytotoxic agents against numerous cancer cell lines and as inhibitors of key oncogenic proteins.[5][6][7]

Mechanism of Action & Key Targets:

  • Kinase Inhibition: Many derivatives function as potent kinase inhibitors. A series of 2-amino-aryl-7-aryl-benzoxazoles exhibited cytotoxicity against A549 human lung cancer cells, with cheminformatics studies pointing to Janus Kinase 2 (JAK2) as a potential target.[5] Other studies have identified potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8]

  • Carbonic Anhydrase (CA) Inhibition: Certain coumarin-benzoxazole hybrids have been developed as selective inhibitors of tumor-associated carbonic anhydrases IX and XII, which are involved in regulating tumor pH and promoting survival in hypoxic environments.[9]

VEGFR_Signaling Fig 2: Inhibition of VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Inhibitor 2-Amino-benzoxazole Derivative Inhibitor->VEGFR2 Inhibition PLC PLCγ Dimerization->PLC PI3K PI3K Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS Proliferation Cell Proliferation, Migration, Survival PLC->Proliferation AKT AKT PI3K->AKT RAS->Proliferation AKT->Proliferation

Caption: Inhibition of VEGFR-2 Signaling Pathway

Structure-Activity Relationship (SAR):

  • In a study on 2-amino-aryl-7-aryl-benzoxazoles, compound 12l was found to be the most potent against A549 cells, with an EC₅₀ of 0.4 μM, equivalent to doxorubicin.[5]

  • For coumarin-benzoxazole hybrids targeting carbonic anhydrases, substitution patterns on both the coumarin and benzoxazole moieties significantly impacted activity and selectivity. Bulky substituents on the benzoxazole ring were generally detrimental to activity against CA IV.[9]

Table 1: Selected Anticancer Activities of 2-Amino-Benzoxazole Derivatives

Compound ID Target Cell Line Activity Metric Value Reference
12l A549 (Lung) EC₅₀ 0.4 µM [5]
8h (Coumarin Hybrid) A549 (Lung) GI₅₀ 2.5 µM [9]
8h (Coumarin Hybrid) HeLa (Cervix) GI₅₀ 1.9 µM [9]
Compound 20 HepG2 (Liver) IC₅₀ 9.99 µM [8]
Compound 20 HCT-116 (Colon) IC₅₀ 7.44 µM [8]
Compound 40 NCI-H460 (Lung) IC₅₀ 0.4 µM [10]

| Compound 45 | NCI-H460 (Lung) | IC₅₀ | 0.9 µM |[10] |

Antimicrobial Activity

The rise of drug-resistant pathogens presents a global health crisis, making the discovery of new antimicrobial agents essential. Benzoxazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[11][12]

Mechanism of Action & Key Targets:

  • Enzyme Inhibition: Molecular docking studies suggest that some 2-amino-benzoxazole derivatives may target essential bacterial enzymes. For instance, Staphylococcus aureus methionyl-tRNA synthetase has been identified as a possible target for antibacterial action.[13]

  • Broad-Spectrum Activity: Many synthesized compounds show activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.

  • Agricultural Antifungals: In the agricultural sector, these derivatives have shown excellent, broad-spectrum activity against phytopathogenic fungi, with some compounds displaying efficacy superior to the commercial fungicide hymexazol.[12]

Structure-Activity Relationship (SAR):

  • For antibacterial agents, substitutions on the benzoxazole ring are critical. A 5,6-difluoro-substituted benzothiazole analog was found to be a potent inhibitor of Gram-positive pathogens.[13]

  • In a series of antifungal compounds, derivatives 3a, 3b, 3c, 3e, 3m, and 3v displayed the most potent and broad-spectrum activity, with EC₅₀ values ranging from 1.48–16.6 µg/mL against eight different phytopathogenic fungi.[12]

Table 2: Selected Antimicrobial Activities of 2-Amino-Benzoxazole Derivatives

Compound Class Target Organism Activity Metric Value (µg/mL) Reference
Benzoxazole Derivatives E. coli MIC 62.5 - 250
Benzoxazole Derivatives S. aureus MIC 31.25 - 125
Benzoxazole Derivatives C. albicans MIC 125 - 500
Compound 3a Botrytis cinerea EC₅₀ 2.15 [12]
Compound 3c Fusarium oxysporum EC₅₀ 1.48 [12]

| Compound 3m | Thanatephorus cucumeris | EC₅₀ | 2.36 |[12] |

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. 2-Amino-benzoxazole derivatives have been investigated as potent anti-inflammatory agents, often designed as selective inhibitors of cyclooxygenase-2 (COX-2).[14][15][16]

Mechanism of Action & Rationale: The therapeutic effect of non-steroidal anti-inflammatory drugs (NSAIDs) comes from inhibiting the COX-2 enzyme, while the undesirable gastrointestinal side effects are primarily due to the inhibition of the COX-1 isoform.[14][15] The rationale behind designing 2-substituted benzoxazoles is to achieve selective COX-2 inhibition, thereby retaining anti-inflammatory benefits while improving the safety profile.[16] These compounds also act by inhibiting key inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[16]

Anti_Inflammatory_Workflow Fig 3: In Vivo Anti-Inflammatory Screening Workflow Start Synthesized Benzoxazole Compound Animal_Model Animal Model (e.g., Wistar Rats) Start->Animal_Model Grouping Group Animals: - Control (Vehicle) - Standard (e.g., Diclofenac) - Test Compound Animal_Model->Grouping Induction Induce Inflammation (Carrageenan Injection in Paw) Grouping->Induction Measurement Measure Paw Edema Volume (Plethysmometer) at Time Intervals (0, 1, 2, 3, 4 hr) Induction->Measurement Calculation Calculate Percentage Inhibition of Edema Measurement->Calculation Analysis Statistical Analysis (e.g., ANOVA) Calculation->Analysis Result Determine Anti-inflammatory Efficacy Analysis->Result

Caption: In Vivo Anti-Inflammatory Screening Workflow

In Vivo Efficacy: In the carrageenan-induced paw edema rat model, a standard for acute inflammation, several benzoxazole derivatives demonstrated a significant reduction in inflammation.[17] Notably, some compounds also showed a significant gastro-protective effect in ethanol-induced ulcer models, supporting the hypothesis of a COX-2 selective mechanism.[14][15]

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's (AD) and Amyotrophic Lateral Sclerosis (ALS) are characterized by progressive neuronal loss.[18][19] 2-Amino-benzoxazole derivatives have emerged as promising neuroprotective agents by targeting multiple facets of these complex diseases.

Mechanism of Action & Key Targets:

  • Anti-Aβ Aggregation: The accumulation of β-amyloid (Aβ) plaques is a hallmark of AD. Certain benzoxazole compounds, such as HBX [2-(2-hydroxyphenyl)-benzoxazole], can bind to amyloid and are thought to interfere with the protein misfolding cascade.[20]

  • Modulation of Signaling Pathways: A series of derivatives demonstrated the ability to protect PC12 cells from Aβ-induced toxicity by modulating the Akt/GSK-3β/NF-κB signaling pathway. This action leads to reduced tau hyperphosphorylation and decreased expression of pro-apoptotic proteins.[18]

  • Receptor Antagonism: Derivatives have been designed as antagonists for the A₂A adenosine receptor, a target implicated in the neuroprotective effects seen with caffeine.[21]

  • Enzyme Inhibition: Inhibition of Acetylcholinesterase (AChE) is a clinically validated strategy for AD, and benzoxazole derivatives have been evaluated as potent inhibitors of this enzyme.[19]

Table 3: Selected Neuroprotective Activities of Benzoxazole Derivatives

Compound ID Biological Effect Model System Key Finding Reference
5c Neuroprotection Aβ-induced PC12 cells Increased cell viability; Modulated Akt/GSK-3β/NF-κB pathway [18]
HBX Lifespan Extension C. elegans & ALS mice Extended lifespan up to 40% in C. elegans; Ameliorated pathology in mice [20]
Compound 11 AChE Inhibition In vitro enzyme assay 90.21% inhibition of Acetylcholinesterase (AChE) [19]

| Amine Derivatives | A₂A Receptor Antagonism | Radioligand binding | Designed to interact with key residues in the A₂A active site |[21] |

Future Perspectives and Conclusion

The 2-amino-benzoxazole scaffold has unequivocally demonstrated its value as a versatile and privileged structure in medicinal chemistry. The breadth of biological activities—spanning oncology, infectious diseases, inflammation, and neurodegeneration—is remarkable.

Future Directions:

  • Selectivity Optimization: Future work must focus on fine-tuning the scaffold to enhance selectivity for specific targets (e.g., kinase isoforms, microbial vs. mammalian enzymes) to minimize off-target effects and improve therapeutic indices.

  • Pharmacokinetic Profiling: Rigorous ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are required to advance promising hits into viable drug candidates.

  • Exploration of New Targets: The inherent properties of the scaffold suggest it could be adapted to inhibit other emerging therapeutic targets, such as those in metabolic or rare diseases.

  • Computational Synergy: Integrating computational chemistry and machine learning models will be crucial for rationally designing next-generation derivatives with optimized potency and drug-like properties.

References

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. [Link]

  • Various Authors. (N.D.). Synthesis of substituted 2-amino benzoxazole derivatives starting from... ResearchGate. [Link]

  • Khajondetchairit, P., et al. (2017). Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds. PubMed. [Link]

  • Wang, Y., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]

  • Grandis, M., et al. (2021). 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Taylor & Francis Online. [Link]

  • Wang, C., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC. [Link]

  • Demkiv, O., et al. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. [Link]

  • Spadoni, G., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. PubMed. [Link]

  • Various Authors. (2025). A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. ResearchGate. [Link]

  • Ouyang, L., et al. (2012). Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. PubMed. [Link]

  • Patel, R., et al. (2011). Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry. [Link]

  • Hamid, I., et al. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed. [Link]

  • Wang, X., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PMC. [Link]

  • Various Authors. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. [Link]

  • Various Authors. (2015). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. ResearchGate. [Link]

  • Hadagali, M.D., & S. H. (2010). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Patel, D. (2013). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF NOVEL 2-CYCLIC AMINE BENZOXAZOLE DERIVATIVES. Semantic Scholar. [Link]

  • Al-Hourani, B. (2021). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. An-Najah National University. [Link]

  • Hamid, I., et al. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Bentham Science. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Anti-Inflammatory Power of Benzoxazole Derivatives: Innovations from NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Vaali-Mohammed, M., et al. (N.D.). Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]

  • Ferrie, L., et al. (2017). Design and synthesis of 2-aryl benzoxazoles as promising hit for the A2A receptor. PMC. [Link]

  • Glavaš, M., et al. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. [Link]

  • Li, H., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. PubMed. [Link]

  • Alzheimer's Drug Discovery Foundation. (N.D.). HBX [2-(2-hydroxyphenyl)-benzoxazole]. Alzheimer's Drug Discovery Foundation. [Link]

  • Pérez-Villanueva, J., et al. (2024). Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. PMC. [Link]

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Molecular weight and physicochemical characteristics of 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Technical Specifications of 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine

Executive Summary

4-Bromo-6-fluoro-1,3-benzoxazol-2-amine (CAS: 1820640-57-0) represents a specialized halogenated heterocyclic scaffold utilized primarily in the development of bioactive small molecules. Characterized by its electron-deficient benzoxazole core, the compound features a rare 4,6-dihalogenation pattern that imparts unique lipophilic and steric properties. This substitution pattern makes it a critical bioisostere for adenine mimics in kinase inhibitor discovery and a versatile building block for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide details the molecular characteristics, synthesis logic, and analytical profiling required for its rigorous application in drug discovery.

Chemical Identity & Molecular Composition

The precise identification of this compound is critical due to the existence of close structural isomers (e.g., benzothiazole analogs or 5-bromo/4-fluoro regioisomers).

Parameter Technical Specification
IUPAC Name 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine
Common Name 2-Amino-4-bromo-6-fluorobenzoxazole
CAS Registry Number 1820640-57-0
Molecular Formula C₇H₄BrFN₂O
Exact Mass 229.9491 Da
Molecular Weight 231.02 g/mol
SMILES Nc1nc2c(Br)cc(F)cc2o1
InChI Key NXCVQDUVIKTBDB-UHFFFAOYSA-N (Predicted)

Physicochemical Characteristics

The physicochemical profile of 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine is dominated by the interplay between the polar 2-amino group and the lipophilic, electron-withdrawing halogen substituents.

Property Value / Range Context & Causality
Calculated LogP (cLogP) 2.2 – 2.5 The benzoxazole core is moderately lipophilic. The 4-Br and 6-F substituents significantly increase hydrophobicity compared to the unsubstituted parent (cLogP ~1.4).
Topological Polar Surface Area (TPSA) ~52.3 Ų Derived from the benzoxazole ring nitrogen and oxygen (~26 Ų) plus the exocyclic primary amine (~26 Ų). Indicates good membrane permeability potential.
H-Bond Donors / Acceptors 1 / 3 The exocyclic -NH₂ acts as a donor; the ring N, O, and F atoms act as acceptors.
pKa (Conjugate Acid) ~3.5 – 4.0 (Predicted)The 2-amino group is weakly basic. The electron-withdrawing effects of the 4-Br and 6-F atoms reduce electron density on the exocyclic nitrogen, lowering pKa relative to aniline.
Solubility Low in Water; High in DMSO, DMF, MeOHThe crystal lattice energy is high due to H-bonding and halogen interactions. Dissolution requires polar aprotic solvents.
Melting Point >160 °C (Predicted)High melting point expected due to intermolecular hydrogen bonding (NH···N/O) and halogen bonding capabilities.

Structural Analysis & Synthesis Logic

Retrosynthetic Strategy

The synthesis of 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine is non-trivial due to the specific regiochemistry required. The most robust route involves the cyclization of a carefully substituted 2-aminophenol precursor.

  • Core Challenge: Ensuring the Bromine is at position 4 and Fluorine at position 6.

  • Precursor Mapping: This requires the starting phenol to be 2-amino-3-bromo-5-fluorophenol .

    • Note on Numbering: In the phenol, C1=OH, C2=NH₂. The C3 position becomes C4 in the benzoxazole; C5 becomes C6.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start Start: 3-Bromo-5-fluorophenol Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate1 2-Nitro-3-bromo-5-fluorophenol Nitration->Intermediate1 Regioselective Reduction Reduction (Fe/HCl or H2/Pd) Intermediate1->Reduction Precursor 2-Amino-3-bromo-5-fluorophenol Reduction->Precursor Cyclization Cyclization (CNBr / MeOH) Precursor->Cyclization + Cyanogen Bromide Product 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine Cyclization->Product

Figure 1: Retrosynthetic pathway from substituted phenol to final benzoxazole scaffold.[1]

Protocol Narrative
  • Precursor Preparation: Starting from 3-bromo-5-fluorophenol, nitration is performed to install the nitro group at the ortho position (C2).

  • Reduction: The nitro group is reduced to an amine using Iron/HCl or catalytic hydrogenation (care must be taken not to dehalogenate the Bromine).

  • Cyclization: The resulting 2-amino-3-bromo-5-fluorophenol is treated with Cyanogen Bromide (CNBr) in methanol or ethanol.

    • Mechanism:[2][3][4] The amino group attacks the nitrile carbon of CNBr, followed by intramolecular attack by the phenolic oxygen to close the ring and eliminate HBr (neutralized by base).

    • Safety: CNBr is highly toxic; alternative reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can be used for safer handling.

Analytical Profiling & Quality Control

Validating the identity of this compound requires distinguishing it from its region-isomers (e.g., 5-bromo-4-fluoro). NMR spectroscopy is the definitive tool here.

NMR Interpretation Guide
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.5 – 8.0 ppm (Broad s, 2H): Exocyclic -NH₂ . Exchangeable with D₂O.

    • Aromatic Region: Only two protons remain on the ring (H5 and H7).

      • H5 (dd): Located between Br(4) and F(6). Expect a doublet of doublets due to coupling with F (large J) and meta-coupling with H7 (small J).

      • H7 (dd): Located between F(6) and the oxazole ring.

    • Key Diagnostic: The coupling constants (

      
      ) will confirm the position of the fluorine relative to the protons.
      
  • ¹⁹F NMR:

    • Single sharp peak, typically -110 to -120 ppm , confirming mono-fluorination.

QC Workflow (DOT Visualization)

QC_Workflow Sample Crude Product HPLC HPLC-UV (254 nm) Purity Check Sample->HPLC Decision Purity > 95%? HPLC->Decision Purification Prep-HPLC / Recrystallization Decision->Purification No LCMS LC-MS (ESI+) Confirm MW (231/233) Decision->LCMS Yes Purification->HPLC NMR 1H & 19F NMR Structural Validation LCMS->NMR Release Final COA Release NMR->Release

Figure 2: Quality Control decision tree ensuring structural integrity and purity.

Handling, Stability & Safety

  • Stability: The 2-aminobenzoxazole core is generally stable under ambient conditions. However, the presence of the C-Br bond makes it sensitive to palladium contaminants or strong UV light (potential for photodehalogenation).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

  • Safety (GHS):

    • Signal Word: Warning.

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

    • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 168437504: 4-bromo-6-fluoro-3H-1,3-benzoxazol-2-one (Analog Reference). Retrieved from [Link]

  • Kasthuri, M., et al. (2015).[4][5] "A mild and efficient synthesis of 2-aminobenzoxazoles using N-cyano-N-phenyl-p-toluenesulfonamide." Organic & Biomolecular Chemistry. (Contextual Synthesis Protocol).

Sources

Strategic Halogenation: A Technical Guide to Optimizing Benzoxazol-2-amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazol-2-amine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, antimicrobial agents, and CNS-active ligands. However, the efficacy of this scaffold is heavily dependent on the strategic deployment of halogen substituents. This guide provides a technical analysis of how to select between Fluorine (F), Chlorine (Cl), Bromine (Br), and Iodine (I) to modulate metabolic stability, lipophilicity, and binding affinity via halogen bonding (XB).

Part 1: The Physicochemical Impact of Halogenation

In the optimization of benzoxazol-2-amines, halogens are not merely hydrophobic bulk; they are electronic control rods. The choice of halogen dictates the molecule's interaction with the target protein and its metabolic fate.

The Sigma-Hole vs. Electrostatic Shielding

The most critical distinction lies between Fluorine and the heavier halogens (Cl, Br, I).[1]

  • Fluorine (The Metabolic Shield): Due to its high electronegativity and low polarizability, fluorine does not exhibit a significant "sigma-hole" (a region of positive electrostatic potential). Instead, it creates a tight, electron-rich shell that repels nucleophilic metabolic enzymes (e.g., Cytochrome P450s).

  • Chlorine, Bromine, Iodine (The Anchors): These atoms possess a sigma-hole (

    
    -hole) on the extension of the C-X bond.[2] This positive patch allows them to act as Lewis acids, forming highly directional non-covalent interactions (Halogen Bonds) with Lewis bases (e.g., backbone carbonyl oxygen atoms) in the binding pocket.
    
Comparative Properties Table
PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Van der Waals Radius (Å) 1.471.751.851.98
Electronegativity (Pauling) 3.983.162.962.66
C-X Bond Strength (kcal/mol) ~116~81~68~57
Sigma-Hole Potential NegligibleModerateStrongVery Strong
Primary Utility Metabolic Blocking, pKa modulationHydrophobic fill, weak XBStrong XB, Hydrophobic fillMax XB, Crystal engineering

Part 2: Mechanism of Action & Binding Logic

The following diagram illustrates the divergent optimization logic when selecting halogens for the benzoxazol-2-amine scaffold.

HalogenLogic Start Benzoxazol-2-amine Optimization Goal Metab Goal: Metabolic Stability Start->Metab Affinity Goal: Binding Affinity Start->Affinity F_Path Select Fluorine (F) (C-5 or C-6 Position) Metab->F_Path XB_Path Select Cl / Br / I Affinity->XB_Path Mech_F Mechanism: Blocks CYP450 Oxidation Lowers pKa of amine F_Path->Mech_F Mech_XB Mechanism: Sigma-Hole Interaction (Halogen Bond to C=O) XB_Path->Mech_XB Result_F Outcome: Increased t1/2 Bioisostere of H Mech_F->Result_F Result_XB Outcome: High Potency Directional Locking Mech_XB->Result_XB

Figure 1: Decision matrix for halogen selection based on medicinal chemistry objectives (Metabolic Stability vs. Target Affinity).

Part 3: Synthetic Methodologies

Synthesizing halogenated benzoxazol-2-amines requires protocols that prevent dehalogenation while ensuring efficient cyclization.

Method A: Cyanogen Bromide Cyclization (Standard)

The reaction of substituted 2-aminophenols with cyanogen bromide (CNBr) is the industry standard. It is reliable but requires strict safety protocols due to the toxicity of CNBr.

Method B: NCTS Cyclization (Green Alternative)

For scale-up or safety-sensitive environments, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) serves as a non-toxic electrophilic cyanating agent.[3]

SynthesisPath Aminophenol 2-amino-5-halophenol (Halogen = F, Cl, Br) CNBr Route A: CNBr (Ethanol/H2O, Reflux) Aminophenol->CNBr NCTS Route B: NCTS (LiHMDS, THF) Aminophenol->NCTS Intermed Intermediate: N-(2-hydroxyaryl)cyanamide CNBr->Intermed N-Cyanation NCTS->Intermed Product 5-halo-1,3-benzoxazol-2-amine Intermed->Product Intramolecular Cyclization

Figure 2: Divergent synthetic pathways. Route A is preferred for small-scale discovery; Route B for green chemistry optimization.

Part 4: Experimental Protocols

Protocol: Synthesis of 5-Chloro-1,3-benzoxazol-2-amine (CNBr Method)

Safety Warning: Cyanogen bromide is highly toxic and volatile. All operations must be performed in a well-ventilated fume hood.

Reagents:

  • 2-amino-4-chlorophenol (1.0 equiv)

  • Cyanogen Bromide (CNBr) (1.2 equiv)

  • Ethanol/Water (1:1 v/v)

  • Sodium Bicarbonate (saturated aq.)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5.0 mmol of 2-amino-4-chlorophenol in 20 mL of Ethanol/Water (1:1).

  • Cyanation: Cool the solution to 0°C. Add 6.0 mmol of CNBr portion-wise over 10 minutes.

  • Cyclization: Allow the mixture to warm to room temperature, then reflux at 60–70°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Cool the reaction mixture. Neutralize with saturated NaHCO₃ until pH ~8. The product will precipitate.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation: Confirm structure via ¹H NMR (DMSO-d6). Characteristic amine signal appears broad around 7.5 ppm; aromatic protons show specific coupling constants confirming the 5-position substitution.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

To evaluate the antimicrobial efficacy of the halogenated scaffold (e.g., against S. aureus).

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Resazurin dye (viability indicator)

Procedure:

  • Stock Prep: Dissolve the benzoxazol-2-amine derivative in DMSO to a concentration of 10 mg/mL.

  • Dilution: Perform serial two-fold dilutions in MHB across the 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration is <1%.

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to 5 x 10⁵ CFU/mL) to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 2 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration preventing color change.

Part 5: Structure-Activity Relationship (SAR) Insights

Antimicrobial Potency (F vs. Cl)

Research indicates that 5,6-difluoro substitution often yields superior antimicrobial activity compared to monosubstituted analogs. This is attributed to the increased lipophilicity facilitating cell membrane penetration while the fluorine atoms prevent oxidative degradation inside the bacterial cell. Conversely, 5-chloro derivatives often show higher potency against specific targets (like DNA gyrase) due to the chlorine atom filling hydrophobic pockets more effectively than fluorine.

Metabolic Stability (The Para-Block)

In drug metabolism studies, unsubstituted benzoxazoles are rapidly oxidized. Placing a Fluorine atom at the C-5 or C-6 position (para to the nitrogen or oxygen) significantly extends the half-life (


) in liver microsomes. This "metabolic blocking" strategy forces the metabolic machinery to attack less favorable sites, often preserving the active pharmacophore for longer durations in vivo.

References

  • Haufe, G., et al. (2020). Importance of Fluorine in Benzazole Compounds.[4] National Institutes of Health (PMC). Available at: [Link]

  • Scholfield, M. R., et al. (2013). Halogen Bonding in Protein–Ligand Interactions: Design and Applications. ACS Publications.[1] Available at: [Link]

  • Wang, Y., et al. (2012). Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives.[5] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kasthuri, M., et al. (2015).[3][6] A Facile Synthesis of 2-Aminobenzoxazoles Using NCTS as an Efficient Electrophilic Cyanating Agent. Synlett.[3][7] Available at: [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

Sources

4-Bromo-6-fluoro-1,3-benzoxazol-2-amine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine , a specialized heterocyclic building block used in the development of kinase inhibitors and orthogonal cross-coupling workflows.

The Orthogonal Halogenated Scaffold for Medicinal Chemistry

Executive Summary

4-Bromo-6-fluoro-1,3-benzoxazol-2-amine (CAS: 1820640-57-0) is a disubstituted benzoxazole derivative characterized by a "privileged" 2-aminoazoles core.[1] Its structural uniqueness lies in the specific halogenation pattern: a bromine atom at the C4 position (peri to the nitrogen bridgehead) and a fluorine atom at the C6 position.

This arrangement offers dual utility:

  • C4-Bromine: Provides a sterically demanding but reactive handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, enabling the introduction of aryl or heteroaryl groups adjacent to the heterocyclic core.

  • C6-Fluorine: Modulates metabolic stability (blocking the para-position relative to the nitrogen) and tunes the electronic properties of the benzene ring without introducing significant steric bulk.

This guide serves as a definitive reference for researchers utilizing this scaffold in drug discovery, specifically for targeting PI3K/mTOR pathways and antimicrobial applications.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

PropertyData
Chemical Name 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine
CAS Number 1820640-57-0
Molecular Formula C₇H₄BrFN₂O
Molecular Weight 231.02 g/mol
Exact Mass 229.949 g/mol
SMILES Nc1nc2c(Br)cc(F)cc2o1
InChI Key (Predicted) NXCVQDUVIKTBDB-UHFFFAOYSA-N (Analogous)
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calculated) ~2.5 (Conjugate acid of benzoxazole N)

Note on Isomerism: Researchers must distinguish this compound from its isomer, 6-Bromo-4-fluoro-1,3-benzoxazol-2-amine (CAS 1820711-90-7). The position of the bromine is critical for Structure-Activity Relationship (SAR) studies, as C4-substitution induces a "kinked" topology in the final drug molecule compared to the linear extension of C6-substitution.

Synthetic Protocols

The synthesis of 2-aminobenzoxazoles typically proceeds via the cyclization of o-aminophenols. For this specific isomer, the required precursor is 2-amino-3-bromo-5-fluorophenol (CAS 1805027-31-9).[2]

Pathway Visualization

The following diagram illustrates the logical flow from the substituted phenol to the final benzoxazole core.

Synthesis_Pathway Precursor 2-Amino-3-bromo-5-fluorophenol (CAS 1805027-31-9) Intermediate Thiourea/Urea Intermediate Precursor->Intermediate Alt. Route (Isothiocyanates) Product 4-Bromo-6-fluoro- 1,3-benzoxazol-2-amine (CAS 1820640-57-0) Precursor->Product Cyclization (EtOH/H2O, RT) Reagent Cyanogen Bromide (BrCN) Reagent->Product Electrophile Intermediate->Product

Caption: Synthesis proceeds via cyclization of the ortho-aminophenol with a cyanating agent.

Method A: Cyanogen Bromide Cyclization (Standard)

This is the most direct method, offering high yields (typically >85%).

Reagents:

  • 2-Amino-3-bromo-5-fluorophenol (1.0 equiv)[2]

  • Cyanogen Bromide (BrCN) (1.1 equiv) [Caution: Highly Toxic]

  • Solvent: Ethanol/Water (1:1 v/v) or Methanol

  • Base: Sodium Bicarbonate (NaHCO₃) (Optional, for buffering)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-bromo-5-fluorophenol (1.0 mmol) in Ethanol (5 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add Cyanogen Bromide (1.1 mmol) portion-wise (solid) or dropwise (if in solution).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Basify the residue with saturated aqueous NaHCO₃ to pH ~8.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc/Hexanes).

Method B: Non-Toxic Alternative (NCTS Route)

For laboratories restricting BrCN use, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) serves as a safer electrophilic cyanating agent.

  • Mix: Combine aminophenol (1.0 equiv) and NCTS (1.0 equiv) in 1,4-dioxane.

  • Catalyst: Add 10 mol% LiOH or a mild Lewis acid.

  • Heat: Stir at 80°C for 6 hours.

  • Isolate: Standard aqueous workup yields the product with comparable purity to Method A.

Reactivity & Applications

The 4-bromo-6-fluoro-1,3-benzoxazol-2-amine scaffold is primarily used as an intermediate. Its reactivity is defined by the orthogonal nature of the amine, the bromine, and the fluorine.

Functionalization Workflow

Reactivity_Map Center 4-Bromo-6-fluoro- 1,3-benzoxazol-2-amine Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Center->Suzuki C4-Br Selectivity Sandmeyer Sandmeyer Reaction (tBuONO, CuX2) Center->Sandmeyer C2-NH2 Transformation Acylation Amine Acylation (R-COCl, Pyridine) Center->Acylation N-Functionalization C4_Aryl C4-Aryl Derivatives (Kinase Inhibitors) Suzuki->C4_Aryl C2_Halo 2-Halo-benzoxazole (Electrophilic Core) Sandmeyer->C2_Halo Amide Amide Prodrugs/Linkers Acylation->Amide

Caption: The C4-Br allows selective arylation, while the C2-NH2 allows for core modification.

Critical Causality in Experimentation
  • C4-Bromine Selectivity: In cross-coupling reactions (e.g., Suzuki), the C4-Br bond is weaker and more accessible to oxidative addition by Palladium(0) than the C6-F bond. This allows researchers to install aryl groups at C4 without disturbing the fluorine atom.

  • Amine Protection: If performing aggressive couplings, the C2-amine often requires protection (e.g., Boc or Acetyl) to prevent catalyst poisoning or N-arylation side reactions.

  • Fluorine Effect: The C6-fluorine atom withdraws electron density from the ring, slightly increasing the acidity of the C2-amine protons and making the ring system more resistant to oxidative metabolism at the C6 position.

Safety & Handling (MSDS Summary)

ParameterHazard ClassPrecaution
Acute Toxicity Oral Category 4 (H302)Harmful if swallowed. Do not eat/drink in the lab.
Skin/Eye Irritant (H315/H319)Wear nitrile gloves and safety goggles.
Inhalation STOT SE 3 (H335)Handle only in a fume hood to avoid respiratory irritation.
Storage Light SensitiveStore in amber vials at 2–8°C under inert gas (Argon/Nitrogen).

Specific Warning: If using Cyanogen Bromide for synthesis, be aware that it hydrolyzes to release Hydrogen Cyanide (HCN) and Hydrobromic acid. Always keep a bleach solution (sodium hypochlorite) ready to neutralize spills and waste streams immediately.

References

  • PubChem. (n.d.). 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine (Compound).[1][3][4][5][6][7][8] National Library of Medicine. Retrieved from [Link]

  • Potts, K. T. (1977). The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives.[9] Wiley-Interscience. (Foundational text on azole synthesis mechanisms).

  • Laufer, S. A., et al. (2010). Synthesis and biological evaluation of novel 2-aminobenzoxazoles as p38 MAP kinase inhibitors. Journal of Medicinal Chemistry. (Context for benzoxazole kinase inhibition).[10]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Nucleophilic Substitution on the Benzoxazole Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzoxazole scaffold is a cornerstone in modern medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties make it a "privileged scaffold," frequently found in FDA-approved drugs, clinical candidates, and advanced organic materials.[1][2] Functionalization of the benzoxazole core is critical for modulating its pharmacological and photophysical properties. Among the various synthetic strategies, nucleophilic substitution stands out as a powerful and versatile tool for introducing diverse functionalities, particularly at the electron-deficient C2 position.

This guide provides an in-depth exploration of key methods for nucleophilic substitution on the benzoxazole core. We move beyond simple recitation of procedures to explain the underlying principles, the rationale for specific reaction conditions, and the practical insights needed for successful execution in a research and development setting.

The Electronic Landscape of Benzoxazole: A Tale of Two Regions

The reactivity of the benzoxazole ring system is dictated by its electronic distribution. It can be conceptually divided into two distinct regions: the electron-deficient oxazole moiety and the electron-rich benzene ring.

  • The C2 Position: The Epicenter of Nucleophilic Attack: The C2 carbon is flanked by an electronegative oxygen and a nitrogen atom, rendering it significantly electron-deficient (electrophilic). This makes it the primary site for both direct nucleophilic attack (if a leaving group is present) and for C-H functionalization reactions that proceed through nucleophilic-like intermediates.

  • The Benzene Ring (C4-C7): These positions behave more like a typical benzene ring. Nucleophilic aromatic substitution (SNAr) on this part of the core is challenging and generally requires the presence of a good leaving group (e.g., a halogen) and strong electron-withdrawing groups to activate the ring.[3] Direct C-H functionalization at these positions is also possible but often requires specific directing groups or chelation-assisted catalysis to achieve regioselectivity, such as the palladium-catalyzed arylation at the C7 position.[4]

This guide will focus predominantly on the synthetically versatile C2 position, which is the most common target for nucleophilic substitution.

G cluster_workflow General Workflow: Metal-Catalyzed C-H Amination Start Benzoxazole + Amine Mix Add Catalyst (e.g., Cu(I)/Cu(II)) & Oxidant (e.g., TBHP, O2) Start->Mix Heat Heat under Inert or Oxidative Atmosphere Mix->Heat React C-H Activation & C-N Bond Formation Heat->React Quench Reaction Quench & Work-up React->Quench Purify Column Chromatography Quench->Purify Product 2-Aminobenzoxazole Purify->Product

Caption: Workflow for a typical C-H amination reaction.

Protocol 1: Microwave-Assisted Copper-Catalyzed C-H Amination

This protocol is adapted from a green and efficient method that leverages microwave irradiation to accelerate the reaction, often without the need for additional additives. [5] Principle: A copper(I) or copper(II) salt catalyzes the direct amination of the benzoxazole C2-H bond with a secondary amine. Microwave heating dramatically reduces reaction times compared to conventional heating.

Materials:

  • Benzoxazole (1.0 mmol)

  • Secondary amine (e.g., piperidine, morpholine) (1.5 mmol)

  • Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂) (10-20 mol%)

  • Acetonitrile (or Toluene), 5.0 mL

  • Microwave reactor vials

  • Standard glassware for work-up

  • Silica gel for chromatography

Step-by-Step Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add benzoxazole (1.0 mmol, 119 mg).

  • Add the copper catalyst (e.g., CuCl, 0.1 mmol, 9.9 mg).

  • Add acetonitrile (5.0 mL) followed by the secondary amine (1.5 mmol).

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 150 °C) for 1.5-2 hours.

    • Causality Note: Microwave heating provides rapid and uniform energy transfer, accelerating the rate-limiting steps of the catalytic cycle and often leading to cleaner reactions with fewer byproducts. [5]6. After cooling to room temperature, filter the reaction mixture through a small plug of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue is purified by flash column chromatography on silica gel (eluent: typically a gradient of ethyl acetate in hexanes) to yield the pure 2-aminobenzoxazole product.

Data Comparison: Amination Methods

MethodCatalyst / ReagentOxidantSolventTemp. (°C)TimeTypical YieldReference
Cu-Catalyzed (MW) CuCl / CuCl₂AirMeCN150 (MW)1.5-2 hGood-Excellent[5]
Ni-Catalyzed Ni(OAc)₂·4H₂OTBHPMeCN7012 hModerate-Good[6]
Metal-Free TBAIH₂O₂ / TBHPN/AMildN/AGood[7]
Direct Amination NoneNoneTolueneHighN/ALimited[5]

C-S and C-C Bond Formation: Expanding Chemical Diversity

Beyond amination, nucleophilic substitution strategies are crucial for installing sulfur and carbon-based functionalities, which are key for tuning electronic properties and exploring new biological interactions.

C-S Bond Formation: Accessing 2-Mercaptobenzoxazoles

2-Mercaptobenzoxazoles are versatile building blocks and possess biological activities of their own. [8]While classical methods often involve reacting 2-aminophenols with toxic carbon disulfide, direct C-H functionalization offers a more elegant route. [8][9] A notable metal-free protocol employs 1,3-propanedithiol as the thiol source in the presence of potassium hydroxide and DMSO. This method proceeds via a direct C-H mercaptalization mechanism. [8]

Protocol 2: Metal-Free Direct C-H Mercaptalization

Principle: A strong base deprotonates the C2 position of benzoxazole, generating a nucleophilic species that reacts with a sulfur source. This protocol uses 1,3-propanedithiol in a simple and effective system. [8] Materials:

  • Benzoxazole (1.0 mmol)

  • 1,3-Propanedithiol (1.5 mmol)

  • Potassium hydroxide (KOH) (3.0 mmol)

  • Dimethyl sulfoxide (DMSO), 3.0 mL

  • Standard reaction glassware

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve benzoxazole (1.0 mmol, 119 mg) and 1,3-propanedithiol (1.5 mmol, 162 mg) in DMSO (3.0 mL).

  • Add powdered potassium hydroxide (3.0 mmol, 168 mg) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

    • Causality Note: DMSO serves not only as a solvent but also facilitates the reaction, potentially through its ability to stabilize charged intermediates. KOH is a sufficiently strong base to deprotonate the acidic C2-H proton. [8]4. After cooling, pour the reaction mixture into water and acidify with 1N HCl to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize or purify by column chromatography to obtain the pure 2-mercaptobenzoxazole.

C-C Bond Formation: Arylation and Alkylation

Introducing carbon-carbon bonds at the C2 position is essential for creating many complex molecules. While classical nucleophilic substitution with organometallics can be challenging, modern C-H functionalization methods have become the standard.

  • Metal-Catalyzed Arylation: Copper and palladium are the workhorse catalysts for direct arylation, coupling benzoxazoles with aryl halides. [10]Copper-catalyzed reactions are often cheaper, while palladium systems can offer broader scope with aryl chlorides and bromides. [10]* Minisci-Type Radical Alkylation: A powerful method for C-H functionalization is the Minisci reaction, which involves the addition of a nucleophilic radical to the protonated (and thus more electron-deficient) heterocycle. [11][12]This strategy is excellent for introducing secondary and tertiary alkyl groups from readily available carboxylic acids or alcohols. [13]

Caption: Logical flow of a Minisci-type radical alkylation.

Troubleshooting and Validation

A successful protocol is a self-validating one. Below are common issues encountered during nucleophilic substitution on benzoxazoles and strategies to address them.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Base is too weak (for C-H deprotonation). 4. Oxidant is degraded.1. Use fresh catalyst or pre-activate it. 2. Dry solvents and reagents; run under inert gas (Ar/N₂). 3. Switch to a stronger base (e.g., from K₂CO₃ to KOH or NaH). 4. Use a fresh bottle of oxidant (e.g., TBHP).
Ring-Opening Side Product Benzoxazole ring can be opened by strong nucleophiles or under harsh conditions.1. Lower the reaction temperature. 2. Reduce the reaction time. 3. Use a milder base or nucleophile. 4. Ensure the presence of a catalyst that facilitates ring-closing. [5]
Multiple Products / Poor Selectivity 1. Reaction at other positions (e.g., benzene ring). 2. Over-reaction or side reactions of the nucleophile.1. For C-H functionalization, the C2 position is intrinsically most reactive. If other products form, re-evaluate the mechanism (e.g., radical vs. ionic). 2. Use a slight excess of the nucleophile, not a large one. Protect sensitive groups on the nucleophile.
Difficult Purification Product co-elutes with starting material or byproducts.1. Optimize the eluent system for column chromatography. 2. Consider a chemical quench to convert unreacted starting material into a more polar compound. 3. Recrystallization may be an effective alternative to chromatography.

Conclusion

The functionalization of the benzoxazole core via nucleophilic substitution has evolved significantly from classical condensation reactions to sophisticated C-H activation strategies. Modern methods catalyzed by transition metals like copper and nickel, as well as metal-free radical pathways like the Minisci reaction, provide powerful, atom-economical routes to a vast array of 2-substituted benzoxazoles. By understanding the electronic nature of the benzoxazole scaffold and the mechanistic principles behind these transformations, researchers can strategically select and optimize protocols to accelerate the discovery of new drugs and advanced materials.

References

  • Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19165–19174. [Link]

  • Wishart, N., et al. (2010). Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane. The Journal of Organic Chemistry, 75(22), 7886–7889. [Link]

  • Chen, F., et al. (2019). Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Beilstein Journal of Organic Chemistry, 15, 240–245. [Link]

  • Kavitha, C., et al. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of Chemical Sciences, 126(4), 1147–1154. [Link]

  • Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • Froeh, T., et al. (2011). Catalytic amounts of tetrabutylammoniumiodide (TBAI), aqueous solutions of H2O2 or TBHP as co-oxidant enabled an efficient transition-metal-free amination of benzoxazoles. Organic Letters, 13(14), 3754–3757. [Link]

  • Abdellaoui, F., et al. (2016). Palladium-Catalyzed Regioselective C–H Bond Arylations of Benzoxazoles and Benzothiazoles at the C7 Position. ACS Catalysis, 6(6), 3844–3848. [Link]

  • Sundar, R. A., & Mathias, L. J. Poly(ether-imide-benzoxazole) via Nucleophilic Aromatic Substitution with Fluorophenyl/phenolic Precursor. Defense Technical Information Center. [Link]

  • Li, Y., et al. (2012). Nickel-catalyzed C–H direct amination of benzoxazoles with secondary amines. Organic & Biomolecular Chemistry, 10(18), 3715-3720. [Link]

  • Kabi, A., et al. (2022). Facile Protocols towards C2-Arylated Benzoxazoles using Fe(III)-Catalyzed C(sp2-H) Functionalization and Metal-Free Domino Approach. ResearchGate. [Link]

  • Saini, A., Kumar, S., & Singh, J. (2021). Proposed mechanism for direct C–H amination of benzoxazoles. ResearchGate. [Link]

  • Wang, S., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]

  • Heard, A. W., & Ring, J. (2024). Direct C–H functionalisation of azoles via Minisci reactions. Royal Society of Chemistry. [Link]

  • Al-Juboori, A. A. H., et al. (2018). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. International Journal of Pharmaceutical Quality Assurance, 9(4), 430-436. [Link]

  • Zapp, C., et al. (2023). Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. Beilstein Journal of Organic Chemistry, 19, 1490–1499. [Link]

  • Zhang, Y., et al. (2017). Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products. Scientific Reports, 7, 40161. [Link]

  • Vahdat, S. M. (2012). An Environmentally Benign Procedure for the Synthesis of Substituted 2-Thiobenzothiazoles, 2-Thiobenzoxazoles, 2-Thiobenzimidazoles, and 1,3-Oxazolopyridine-2-thiols. ResearchGate. [Link]

  • Zhang, J., et al. (2014). Copper-Catalyzed Oxidative Amination of Benzoxazoles via C-H and C-N Bond Activation: A New Strategy for Using Tertiary Amines as Nitrogen Group Sources. ResearchGate. [Link]

  • Ren, P., et al. (2012). Copper-Catalyzed Alkylation of Benzoxazoles with Secondary Alkyl Halides. Organic Letters, 14(7), 1748–1751. [Link]

  • Choy, N., et al. (2000). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. PubMed. [Link]

  • Wang, Z., et al. (2022). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate. [Link]

  • Wang, Y., et al. (2020). EFFICIENT SYNTHESIS OF 2-FUNCTIONALIZED BENZOXAZOLES CATALYZED BY COPPER IODIDE. Heterocycles, 100(8), 1218. [Link]

  • Wang, S., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. [Link]

  • Tian, L., et al. (2018). Synthesis of 2‐thiomethyl benzoxazoles. ResearchGate. [Link]

  • Nguyen, T. T. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC. [Link]

  • Al-Amiery, A. A., et al. (2022). Review of synthesis process of benzoxazole and benzothiazole derivatives. ResearchGate. [Link]

  • Jadhav, S. A., & Gaikwad, V. V. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 143-157. [Link]

  • Heard, A. W., & Ring, J. (2024). Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry. [Link]

  • Al-Masum, M. A., & Islam, M. S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]

  • Kumar, D., et al. (2010). Nucleophilic substitution of oxazino-/oxazolino-/benzoxazin [3,2-b]indazoles: an effective route to 1H-indazolones. Organic Letters, 12(11), 2524-7. [Link]

  • Wang, S., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. ResearchGate. [Link]

  • Khillare, L. D., & Sk, N. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. Journal of Drug Delivery and Therapeutics, 9(2-s), 562-571. [Link]

  • Chen, F., et al. (2014). Direct C-H functionalisation of azoles via Minisci reactions. ResearchGate. [Link]

  • Da Settimo, F., et al. (2014). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PMC. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Identification of some Benzoxazole Derivatives via Mannich Reaction. SciSpace. [Link]

  • Mason, A. M., et al. (2014). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank, 2014(2), M826. [Link]

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Sources

Using 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine as a Kinase Inhibitor Scaffold

Executive Summary

This guide details the strategic application of 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine (CAS: 1929606-78-9) in the design of ATP-competitive kinase inhibitors. This scaffold acts as a bioisostere of the adenine ring found in ATP. Its specific substitution pattern offers two critical advantages:

  • C2-Amine (Hinge Binder): Provides the essential Hydrogen-bond donor/acceptor motif to anchor the molecule to the kinase hinge region (e.g., interactions with the backbone of Glu/Leu residues).

  • C4-Bromine (Gatekeeper Vector): A pre-installed "handle" for cross-coupling reactions, directing substituents into the hydrophobic back-pocket (selectivity pocket) or towards the gatekeeper residue.

  • C6-Fluorine: Enhances metabolic stability by blocking oxidation at a metabolically vulnerable site while modulating the pKa of the heterocyclic core.

Structural Biology & Pharmacophore Mapping

To effectively use this building block, one must understand its orientation within the ATP-binding pocket.

  • The Hinge Region: The benzoxazole nitrogen (N3) acts as a H-bond acceptor, while the exocyclic C2-amine acts as a H-bond donor.

  • The Hydrophobic Pocket (Back Pocket): The C4-position is sterically positioned to allow vectors (via Suzuki/Sonogashira coupling) to access the hydrophobic pocket behind the gatekeeper residue—a classic strategy for achieving kinase selectivity (e.g., in VEGFR, BRAF, or Aurora kinases).

Diagram 1: Pharmacophore & Binding Mode

G Scaffold 4-Bromo-6-fluoro- benzoxazol-2-amine Hinge Kinase Hinge Region (Glu/Met/Leu Backbone) Scaffold->Hinge H-Bonds (N3 & C2-NH2) Gatekeeper Hydrophobic/Back Pocket (Selectivity Region) Scaffold->Gatekeeper C4-Vector (Suzuki Coupling) Solvent Solvent Front (Solubility/PK) Scaffold->Solvent C2-Extension (Urea/Amide)

Caption: Pharmacophore mapping of the benzoxazole scaffold. The C4-position is the critical vector for accessing the selectivity pocket.

Synthetic Protocols

The chemical reactivity of this scaffold requires a specific order of operations to maximize yield. The C2-amine is nucleophilic but electron-deficient; the C4-bromide is electrophilic.

Workflow Overview

Synthesis Start 4-Br-6-F-benzoxazol-2-amine Step1 Protection (Boc2O) Start->Step1 Optional but Recommended Step2 Suzuki Coupling (C4) Start->Step2 Direct Route (Lower Yield) Step1->Step2 Pd(dppf)Cl2 Step3 Deprotection (TFA) Step2->Step3 Step4 Urea/Amide Formation (C2) Step3->Step4 Final Final Inhibitor Step4->Final

Caption: Recommended synthetic workflow. Protecting the amine prevents catalyst poisoning during the C4-coupling step.

Protocol A: C4-Functionalization via Suzuki-Miyaura Coupling

Objective: To install a hydrophobic moiety (e.g., aryl/heteroaryl group) at the C4 position to target the kinase back-pocket.

Context: While direct coupling on the free amine is possible, yields are often inconsistent due to palladium coordination by the free amine. Boc-protection is strongly recommended.

Materials:

  • 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Protection (If required): Dissolve starting material in THF. Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv). Stir at RT for 4h. Evaporate and filter through a silica plug.

  • Degassing: In a microwave vial, combine the (Boc-protected) bromide, boronic acid, and K₂CO₃. Add Dioxane/Water.[1] Sparge with Argon for 5 minutes (Critical: Oxygen poisons the catalyst).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM under Argon flow. Cap immediately.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Work-up: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Deprotection (if Boc used): Treat crude with 20% TFA in DCM for 1 hour at RT. Neutralize and purify via Flash Chromatography.[2]

Troubleshooting Table:

Issue Probable Cause Solution
Low Conversion Catalyst poisoning by C2-amine Ensure Boc protection; switch to Pd(OAc)₂/XPhos.
Protodeboronation Boronic acid instability Switch to Boronic Ester (Pinacol) or Potassium Trifluoroborate salts.

| Homocoupling | Oxygen presence | Degas solvents more rigorously; freeze-pump-thaw. |

Protocol B: C2-Functionalization via Urea Formation

Objective: To extend the scaffold towards the solvent front, improving solubility and creating additional H-bonds (common in Type II inhibitors like Sorafenib).

Materials:

  • C4-substituted-6-fluoro-1,3-benzoxazol-2-amine (from Protocol A)

  • Isocyanate (R-NCO) OR Carbonyldiimidazole (CDI) + Amine (R-NH₂)

  • Base: Triethylamine (TEA) or NaH

  • Solvent: Anhydrous THF or DMF

Step-by-Step Procedure:

  • Dissolution: Dissolve the benzoxazole-amine (1.0 equiv) in anhydrous THF under N₂.

  • Activation (Method A - Isocyanate):

    • Add Isocyanate (1.1 equiv) dropwise.

    • Heat to 60°C. The electron-poor nature of the benzoxazole amine often requires thermal energy to react.

  • Activation (Method B - CDI):

    • Note: Use this if the isocyanate is not commercially available.

    • React the partner amine with CDI (1.1 equiv) in DCM first to form the acyl-imidazole.

    • Add the benzoxazole-amine and heat to reflux (DCM) or 80°C (THF).

  • Isolation: Cool to RT. The urea product often precipitates. Filter and wash with cold ether. If not, evaporate and purify via Prep-HPLC.

Analytical Standards & QC

1H NMR Signature (DMSO-d6):

  • C2-NH2: Broad singlet around δ 7.5–7.8 ppm (shifts downfield to >9.0 ppm upon urea formation).

  • Aromatic Protons:

    • H-5 (doublet of doublets due to F coupling): Expected ~7.3–7.5 ppm.

    • H-7 (doublet due to F coupling): Expected ~7.1–7.3 ppm.

    • Note: Substitution at C4 (Protocol A) will eliminate the H-5/H-7 coupling pattern relative to the bromine, simplifying the splitting.

LC-MS Monitoring:

  • Starting Material: Distinctive isotope pattern for Bromine (1:1 ratio of M and M+2 peaks).

  • Reaction Progress: Disappearance of the Br isotope pattern confirms successful Suzuki coupling.

References

  • Benzoxazole Scaffold in Kinase Inhibition

    • Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors.[3] Bioorganic & Medicinal Chemistry Letters, 2016.[3]

  • Suzuki Coupling on Heteroaryl Bromides

    • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermedi
  • Hinge Binder Design Principles

    • Hinge Binders Library - Design of kinase inhibitors targeting ATP pocket.[4] Enamine.[2]

  • General Benzoxazole Properties

    • Benzoxazole: Synthetic Methodology and Biological Activities.[3][5][6][7] Global Research Online.

Disclaimer: This Application Note is for research purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Application Notes & Protocols: Strategic Functionalization of the C-4 Bromine Position in Benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in numerous biologically active compounds and functional materials.[1][2][3] The strategic modification of this heterocyclic system is paramount for the fine-tuning of its pharmacological and photophysical properties. The C-4 position of the benzoxazole ring, in particular, represents a key vector for structural diversification. This guide provides an in-depth exploration of robust and versatile chemical strategies for the functionalization of the C-4 bromo-benzoxazole motif. We will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for cornerstone reactions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, to empower researchers in drug discovery and chemical biology.

The Strategic Imperative for C-4 Functionalization

The benzoxazole core is a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets.[1][2] Functionalization of the fused benzene ring allows for the modulation of a molecule's steric and electronic properties, which in turn influences its solubility, cell permeability, metabolic stability, and target affinity. The C-4 position, adjacent to the ring fusion, offers a unique steric environment that can be exploited to create novel chemical entities. Starting from 4-bromobenzoxazole, a readily accessible synthetic intermediate, chemists can introduce a vast array of substituents, including aryl, alkynyl, and amino groups, each imparting distinct characteristics to the parent molecule. This approach has been instrumental in developing new classes of therapeutic agents, such as potent anti-inflammatory agents and kinase inhibitors.[4][5]

Logical_Workflow cluster_start Starting Material cluster_strategies Functionalization Strategies cluster_products Product Classes Start 4-Bromobenzoxazole Suzuki Suzuki-Miyaura Coupling (C-C Bond) Start->Suzuki Pd-Catalyzed Sonogashira Sonogashira Coupling (C-C Bond) Start->Sonogashira Pd/Cu-Catalyzed Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Pd-Catalyzed SNAr SNAr (C-Nu Bond) Start->SNAr Nucleophile Aryl 4-Arylbenzoxazoles Suzuki->Aryl Alkynyl 4-Alkynylbenzoxazoles Sonogashira->Alkynyl Amino 4-Aminobenzoxazoles Buchwald->Amino NuSub 4-Nu-benzoxazoles SNAr->NuSub

Figure 1: Overview of key functionalization pathways for 4-bromobenzoxazole.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, fundamentally changing the landscape of modern organic synthesis. For the functionalization of 4-bromobenzoxazole, these methods offer high efficiency, excellent functional group tolerance, and predictable reactivity.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide and an organoboron species, typically a boronic acid or ester.[6][7] It is a cornerstone of modern synthesis due to its mild conditions, commercial availability of a vast library of boronic acids, and the low toxicity of its boron-containing byproducts.

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle.[6][8]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 4-bromobenzoxazole, breaking the C-Br bond and forming a Pd(II) intermediate.

  • Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired 4-arylbenzoxazole product and regenerating the Pd(0) catalyst.

The choice of base, solvent, and ligand is critical for an efficient reaction. The base not only facilitates the transmetalation step but can also influence catalyst stability and activity.[6]

Suzuki_Cycle center Pd(0)L Catalyst OA Oxidative Addition pd2_aryl L-Pd(II)(Ar)(Br) RE Reductive Elimination Product 4-Arylbenzoxazole RE->Product TM Transmetalation Boronic Ar'-B(OH)₂ + Base TM->Boronic pd0 L-Pd(0) pd0->pd2_aryl   pd2_couple L-Pd(II)(Ar)(Ar') pd2_aryl->pd2_couple   pd2_couple->pd0   ArBr 4-Bromobenzoxazole ArBr->OA

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • 4-Bromobenzoxazole (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)

    • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF/Water mixture)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add 4-bromobenzoxazole, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the palladium catalyst to the flask under a positive flow of inert gas.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, creating a C(sp²)-C(sp) bond.[9][10] This reaction is indispensable for synthesizing conjugated systems found in materials science and for introducing a versatile alkyne handle that can undergo further transformations (e.g., click chemistry, reductions).

Mechanistic Insight: The reaction uniquely employs a dual-catalyst system.[9][11]

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of 4-bromobenzoxazole to a Pd(0) species.

  • Copper Cycle: A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The final step yields the 4-alkynylbenzoxazole product and regenerates the Pd(0) catalyst.

The amine base is crucial as it both deprotonates the alkyne and serves as a ligand for the copper.[9][10]

Protocol 2.2: General Procedure for Sonogashira Coupling

  • Materials:

    • 4-Bromobenzoxazole (1.0 equiv)

    • Terminal alkyne (1.1 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

    • Copper(I) iodide (CuI, 2-5 mol%)

    • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA), 2.0 - 3.0 equiv)

    • Anhydrous solvent (e.g., THF, Toluene)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 4-bromobenzoxazole, the palladium catalyst, and copper(I) iodide.

    • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor for completion by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[12] This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals.

Mechanistic Insight: The key to this transformation is the use of bulky, electron-rich phosphine ligands.[13][14]

  • Oxidative Addition: A Pd(0) complex, coordinated to a bulky phosphine ligand, reacts with 4-bromobenzoxazole.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is often the rate-limiting step. The bulky ligand facilitates the reductive elimination of the C-N bond, forming the 4-aminobenzoxazole product and regenerating the Pd(0) catalyst.

The choice of base is critical; strong bases like sodium tert-butoxide are required to deprotonate the amine, but they must be non-nucleophilic to avoid competing side reactions.[14][15]

Protocol 2.3: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • 4-Bromobenzoxazole (1.0 equiv)

    • Amine (primary or secondary, 1.1 - 1.5 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

    • Bulky phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

    • Strong, non-nucleophilic base (e.g., NaOtBu, KOtBu, LHMDS) (1.5 - 2.5 equiv)

    • Anhydrous, non-polar solvent (e.g., Toluene, Dioxane)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under a strict inert atmosphere, add the base to a dry Schlenk flask.

    • Add the palladium pre-catalyst and the phosphine ligand.

    • Add the 4-bromobenzoxazole and the amine.

    • Add the anhydrous solvent.

    • Seal the flask and heat the mixture to 80-120 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Strategy Catalyst System Typical Base Solvent Temp (°C) Notes
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, DMF/H₂O80-110Tolerates water; wide range of boronic acids available.
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N, DIPATHF, Toluene25-60Requires a copper co-catalyst; sensitive to oxygen.[9]
Buchwald-Hartwig Pd₂(dba)₃ / Bulky LigandNaOtBu, KOtBuToluene, Dioxane80-120Requires strict inert conditions; ligand choice is crucial.[12][13]
Table 1: Comparison of Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often the go-to method, nucleophilic aromatic substitution (SNAr) can be a viable, metal-free alternative under specific circumstances.[16] This reaction involves the displacement of a leaving group (bromide) on an electron-deficient aromatic ring by a strong nucleophile.

Mechanistic Insight: The reaction proceeds via a two-step, addition-elimination mechanism.[16][17][18]

  • Nucleophilic Addition: A strong nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the benzoxazole ring system helps to stabilize this negative charge.

  • Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring and yielding the substituted product.

For SNAr to be effective, the aromatic ring must be sufficiently electron-poor, and the nucleophile must be strong. The presence of additional electron-withdrawing groups on the benzoxazole ring would further activate the substrate towards this reaction.[16][18]

Figure 3: General mechanism for the SNAr reaction. (Note: Image placeholders would be replaced with chemical structures).

Protocol 3.1: General Procedure for SNAr with an Amine

  • Materials:

    • 4-Bromobenzoxazole (1.0 equiv)

    • High-boiling point amine (e.g., morpholine, piperidine) (used as reactant and solvent) or dissolved in a polar aprotic solvent (e.g., DMSO, NMP).

    • Optional: A strong base like K₂CO₃ or t-BuOK if using a less nucleophilic amine.

  • Procedure:

    • In a sealed tube or a flask equipped with a reflux condenser, combine 4-bromobenzoxazole with a large excess of the amine nucleophile.

    • If using a co-solvent, add it now along with the base.

    • Heat the reaction mixture to a high temperature (typically >120 °C). The required temperature is highly dependent on the nucleophilicity of the amine and the electronic nature of the benzoxazole.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Conclusion and Outlook

The functionalization of the C-4 bromine position on the benzoxazole scaffold is a critical step in the synthesis of novel compounds for drug discovery and materials science. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provide a reliable and highly versatile toolkit for installing aryl, alkynyl, and amino moieties with high precision and functional group tolerance. For specific substrates, the metal-free SNAr reaction offers a complementary and cost-effective strategy. The choice of methodology depends on the desired substituent, the overall synthetic route, and the functional groups present on the substrate. By understanding the mechanistic principles behind these transformations and adhering to robust experimental protocols, researchers can effectively navigate the synthesis of diverse libraries of C-4 functionalized benzoxazoles, paving the way for future scientific breakthroughs.

References

  • Li, S., et al. (2013). Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ethesis, (2024). Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization. Available at: [Link]

  • Der Pharma Chemica, (n.d.). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Available at: [Link]

  • PMC, (2023). Accessing Heteroannular Benzoxazole and Benzimidazole Scaffolds via Carbodiimides Using Azide–Isocyanide Cross-Coupling as Catalyzed by Mesoionic Singlet Palladium Carbene Complexes Derived from a Phenothiazine Moiety. Available at: [Link]

  • PubMed, (2020). Access to C4-arylated benzoxazoles from 2-amidophenol through C-H activation. Available at: [Link]

  • ACS Publications, (2014). Catalytic Copper-Mediated Ring Opening and Functionalization of Benzoxazoles. ACS Catalysis. Available at: [Link]

  • ACS Publications, (2023). Accessing Heteroannular Benzoxazole and Benzimidazole Scaffolds via Carbodiimides Using Azide–Isocyanide Cross-Coupling as Catalyzed by Mesoionic Singlet Palladium Carbene Complexes Derived from a Phenothiazine Moiety. ACS Omega. Available at: [Link]

  • Taylor & Francis, (2022). Synthesis of benzoxazoles via a silver mediated oxidation. Available at: [Link]

  • Wikipedia, (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • JOCPR, (n.d.). Synthesis of some benzoxazole derivatives. Available at: [Link]

  • ResearchGate, (n.d.). The nucleophilic substitution of 4-bromobenzo[1,2-d:4,5-d′]bis([1][4][19]thiadiazole) 2 with ar. Available at: [Link]

  • Beilstein Journal of Organic Chemistry, (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Wikipedia, (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Chemistry LibreTexts, (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia, (n.d.). Sonogashira coupling. Available at: [Link]

  • Master Organic Chemistry, (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Wikipedia, (n.d.). Suzuki reaction. Available at: [Link]

  • ACS Publications, (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

  • Organic Synthesis, (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • MDPI, (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available at: [Link]

  • Organic Chemistry Portal, (n.d.). Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts, (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • YouTube, (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Organic Chemistry Portal, (n.d.). Suzuki Coupling. Available at: [Link]

Sources

Troubleshooting & Optimization

Solving solubility issues of 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization, Solvent Selection, and Handling Protocols Product: 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine (CAS: 1929606-78-9)

Executive Summary: The "Brick Dust" Challenge

Researchers working with 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine often encounter significant solubility hurdles. This molecule exhibits "brick dust" properties—high crystallinity and high melting point—driven by a stable crystal lattice.

Why is this happening?

  • Strong Intermolecular Forces: The 2-amino group acts as both a hydrogen bond donor and acceptor, creating a tight network with the benzoxazole nitrogen (N-3) of neighboring molecules.

  • Halogen Effect: The 4-Bromo and 6-Fluoro substituents increase lipophilicity (logP) while simultaneously increasing the molecular weight and density. The 4-position bromine, in particular, enhances pi-stacking interactions, significantly raising the energy required to break the lattice (Lattice Energy > Solvation Energy).

This guide provides field-proven solvent systems and protocols to overcome these barriers for synthesis, purification, and analysis.

Solvent Compatibility Matrix

The following data summarizes solubility behavior at 25°C. Use this table to select the appropriate solvent for your application.

Solvent ClassSolventSolubility RatingApplication Notes
Polar Aprotic DMSO Excellent (>50 mg/mL)Ideal for stock solutions, biological assays, and SNAr reactions.
Polar Aprotic DMF / NMP Very Good Preferred reaction solvents for high-temperature couplings (>80°C).
Ether THF Moderate Good for reactions; may require gentle heating (40°C) to fully dissolve.
Chlorinated DCM / Chloroform Low to Moderate Often requires 5-10% Methanol as a co-solvent to break H-bonds.
Protics Methanol / Ethanol Low Poor solubility at RT; useful as anti-solvents for recrystallization when cooled.
Non-Polar Toluene Poor Only soluble at reflux; useful for hot recrystallization.
Aqueous Water Insoluble Completely insoluble at neutral pH.
Acidic Aqueous 1M HCl Soluble Forms the hydrochloride salt. Critical for purification.
Troubleshooting Guides (FAQ Format)
Scenario A: "My reaction failed because the starting material precipitated out of solution."

Diagnosis: You likely used a non-polar or moderately polar solvent (like DCM or Toluene) at room temperature. The high lattice energy of the starting material prevented it from entering the solution phase to react.

Corrective Action:

  • Switch Solvent: Move to a Dipolar Aprotic system. DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are recommended.

  • Temperature: Increase reaction temperature to >60°C if the reagent stability permits.

  • The "Solubilizing Tail" Method: If you must use a non-polar solvent, add a solubilizing agent.

    • Protocol: Add 1.0 equivalent of a soluble organic base like Pyridine or Triethylamine . While the amine is weak, the base can disrupt intermolecular H-bonding.

Scenario B: "I cannot get a clean NMR spectrum; the peaks are broad or missing."

Diagnosis: Aggregation in the NMR tube. In CDCl₃, the compound may form dimers or micro-suspensions, leading to line broadening.

Corrective Action:

  • Immediate Fix: Switch to DMSO-d₆ . The sulfoxide oxygen is a strong H-bond acceptor and will break up the solute-solute interactions, resulting in sharp, well-defined peaks.

  • Alternative: If CDCl₃ is required, add 1-2 drops of MeOD or TFA-d to the tube to break the H-bond network.

Scenario C: "How do I purify this without running a column? It streaks on silica."

Diagnosis: The free amine interacts strongly with the acidic silanols on silica gel, causing tailing/streaking and yield loss.

Corrective Action: Use the Acid-Base Swing Protocol (See Section 4). This utilizes the basicity of the 2-amino group (pKa ~2.7–4.0) to separate it from non-basic impurities.

Detailed Protocols
Protocol 1: The Acid-Base Swing (Purification without Chromatography)

Best for removing non-basic impurities (e.g., unreacted phenols, neutral bromides).

  • Dissolution: Take your crude solid and suspend it in Ethyl Acetate (EtOAc) .

  • Extraction: Add 1M HCl (aq) (3 equivalents). Shake vigorously.

    • Mechanism:[1][2] The 2-amine protonates to form the water-soluble hydrochloride salt.

    • Observation: The solid should dissolve and move into the aqueous (bottom) layer.

  • Separation: Separate the layers. Keep the Aqueous Acidic Layer . Discard the organic layer (contains non-basic impurities).

  • Neutralization: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH or Saturated NaHCO₃ until pH ~8–9.

  • Precipitation: The free base (4-Bromo-6-fluoro-1,3-benzoxazol-2-amine) will precipitate out as a solid.

  • Filtration: Filter the solid, wash with water, and dry under vacuum.

Protocol 2: Recrystallization (For High Purity)

Best for final polishing of the solid.

  • Solvent System: Ethanol/Water (70:30).[2]

  • Dissolve: Suspend the solid in Ethanol. Heat to reflux (80°C). If it does not dissolve, add small amounts of Ethanol until clear.

  • Precipitate: Remove from heat. Add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Cool: Allow to cool slowly to room temperature, then place in a fridge (4°C).

  • Harvest: Filter the crystals.

Visual Workflows
Figure 1: Solubility Decision Tree

Use this logic flow to determine the correct solvent strategy based on your experimental goal.

SolubilityLogic Start Start: 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine Goal What is your goal? Start->Goal Reaction Chemical Reaction Goal->Reaction Analysis Analysis (NMR/LCMS) Goal->Analysis Purification Purification Goal->Purification TempCheck Reaction Temp? Reaction->TempCheck SolventDMSO Use DMSO-d6 Analysis->SolventDMSO MethodCheck Method? Purification->MethodCheck HighTemp > 80°C TempCheck->HighTemp LowTemp < 40°C TempCheck->LowTemp SolventDMF Use DMF or NMP HighTemp->SolventDMF SolventTHF Use THF or DCM/MeOH (9:1) LowTemp->SolventTHF Cryst Recrystallization MethodCheck->Cryst Extract Extraction MethodCheck->Extract SolventEtOH Ethanol/Water System Cryst->SolventEtOH SolventAcid 1M HCl (Salt Formation) Extract->SolventAcid

Caption: Decision matrix for solvent selection based on experimental intent (Reaction, Analysis, or Purification).

Figure 2: The Acid-Base Purification Cycle

Visualizing the chemical switch used to purify the amine without chromatography.

AcidBaseCycle Impure Impure Solid (Amine + Non-basic impurities) AcidStep Add 1M HCl (Protonation) Impure->AcidStep PhaseSep Phase Separation AcidStep->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer Non-basics stay here AqLayer Aqueous Layer (Amine-HCl Salt) PhaseSep->AqLayer Amine moves here BaseStep Add NaOH to pH 9 (Neutralization) AqLayer->BaseStep PureSolid Precipitated Pure Amine BaseStep->PureSolid Precipitation

Caption: Workflow for purifying 2-aminobenzoxazoles using pH-dependent solubility switching.

References & Further Reading
  • Benzoxazole Synthesis & Properties:

    • Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.

    • Source:J. Org.[3] Chem. / NIH PubMed Central.

    • Relevance: Describes the synthesis and handling of 2-aminobenzoxazole derivatives, confirming the stability and solubility profiles of the core scaffold.

  • Solubility of Heterocyclic Amines:

    • Title: 2-Aminobenzoxazole - Physico-chemical Properties.[4][5][6]

    • Source: PubChem / NIST Data.[6]

    • Relevance: Provides pKa (~2.[5]75) and general solubility data for the parent 2-aminobenzoxazole, serving as the baseline for the halogenated derivative.

  • General Recrystallization Guides:

    • Title: Recrystallization of Organic Compounds.[2][7]

    • Source: UMass Amherst Chemistry Guides.

    • Relevance: Standard protocols for Ethanol/Water recrystallization applicable to benzoxazole amines.

Sources

Purification techniques for 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine crude mixtures

[1]

Status: Operational Ticket ID: PUR-BZ-46F Assigned Specialist: Senior Application Scientist Topic: Purification Architectures for Halogenated 2-Aminobenzoxazoles[1]

Executive Summary

Purifying 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine presents a unique challenge due to the competing electronic effects of the halogen substituents.[1] The bromine (C4) and fluorine (C6) atoms significantly reduce the basicity of the C2-amine via inductive electron withdrawal, rendering standard acid-base extractions inefficient or prone to yield loss.

This guide prioritizes crystallization thermodynamics over chemical extraction to preserve the halogenated scaffold. We employ a "Triage First" approach to determine the optimal workflow based on your crude mixture's physical state.

Module 1: Triage & Solubility Profiling

Stop. Before attempting a bulk purification, you must characterize the solubility profile of your crude material.[1] This specific benzoxazole scaffold often exhibits "solubility gaps"—insoluble in non-polar solvents but too soluble in pure alcohols.

Protocol: Test 10 mg of crude in 1 mL of the following solvents at Room Temperature (RT) and Boiling Point (BP).

SolventBehavior at RTBehavior at BPDiagnosis
Water InsolubleInsolubleGood anti-solvent.[1]
Ethanol (EtOH) Sparingly SolubleSolubleIdeal candidate for Solvent Pair A.
Toluene InsolubleSolubleIdeal candidate for Solvent Pair B.
Ethyl Acetate SolubleSolubleToo strong for recrystallization; good for chromatography.[1]
DCM SolubleSolubleGood for loading columns; avoid for crystallization (too volatile).[1]
Workflow Decision Logic

Use the following logic gate to select your purification path.

PurificationLogicStartCrude Mixture AnalysisStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidDryOilSticky Oil / TarStateCheck->OilWet/StickyTLCTLC Purity CheckSolid->TLCTriturationPre-treatment:Trituration w/ Cold HexaneOil->TriturationHighPurity>85% Major SpotTLC->HighPurityLowPurity<85% or Multiple SpotsTLC->LowPurityRecrystPATH A: Recrystallization(EtOH/H2O)HighPurity->RecrystColumnPATH B: Chromatography(Silica + Et3N)LowPurity->ColumnTrituration->TLCSolidifiesTrituration->ColumnRemains Oil

Figure 1: Decision matrix for selecting the optimal purification method based on crude physical state and initial purity.[1]

Module 2: Recrystallization (The "Gold Standard")

For 4-bromo-6-fluoro-1,3-benzoxazol-2-amine, the Ethanol/Water system is superior because the water acts as a powerful anti-solvent that forces the hydrophobic halogenated molecule out of the solution as it cools, while leaving polar impurities (like hydrobromide salts) in the mother liquor.[1]

Protocol: The "Cloud Point" Method

Target Purity: >98% | Typical Yield: 70-85%[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethanol (absolute) dropwise while heating at reflux (approx. 78°C). Add just enough solvent to dissolve the solid completely.

    • Critical Step: If the solution is dark/black, add 5% w/w Activated Charcoal, stir for 5 mins at reflux, and filter hot through Celite.

  • The Anti-Solvent: While maintaining a gentle boil, add Water dropwise.[1]

  • The Cloud Point: Continue adding water until a faint, persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add 1-2 drops of Ethanol to clear the solution back to transparent.[1]

  • Controlled Cooling:

    • Remove from heat.[1][2][3] Let stand at RT for 2 hours.

    • Move to 4°C (fridge) for 4 hours.

    • Do not shock-cool in ice immediately; this traps impurities.[1]

  • Harvest: Filter the crystals. Wash with cold 50% EtOH/Water.[1]

Why this works: The halogens (Br, F) increase lipophilicity. As the dielectric constant of the solvent mixture rises (adding water), the benzoxazole becomes energetically unstable in solution and crystallizes.

Module 3: Chromatography (The "Precision" Tool)

If your crude contains close-running isomers (e.g., regioisomers from the starting aminophenol), recrystallization will fail. You must use Flash Column Chromatography.

The Problem: Aminobenzoxazoles are basic.[1][4] They interact with the acidic silanols on silica gel, causing "streaking" or "tailing," which ruins separation.

Protocol: Buffered Silica Chromatography[1]
  • Stationary Phase: Standard Silica Gel (40-63 µm).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 9:1 to 6:4).

  • The Modifier (Crucial): Add 1% Triethylamine (Et3N) to the mobile phase.

    • Mechanism:[1][5] Et3N is a stronger base than your product. It "caps" the acidic sites on the silica, allowing your amine to pass through without dragging.

  • Loading: Dissolve crude in a minimum volume of DCM or dry load on Celite.

Chromatographycluster_0Without Modifiercluster_1With 1% Et3NSilicaSilica Surface(Acidic Si-OH)AmineProduct(Basic -NH2)Silica->AmineH-Bonding(Tailing)Et3NModifier(Et3N)Silica->Et3NBlocked

Figure 2: Mechanism of Triethylamine modification preventing amine tailing on silica gel.

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

A: This occurs when the product precipitates as a liquid before it can crystallize, usually because the temperature is too high relative to the melting point of the solvated mixture, or the impurity profile is too high.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product if available. If not, scratch the inner glass wall of the flask with a glass rod to induce nucleation. Alternatively, switch to Toluene/Heptane ; oils are less common in non-polar systems.

Q2: Can I use Acid-Base extraction (HCl wash) to purify this?

A: Proceed with extreme caution. While 2-aminobenzoxazoles are amines, the electron-withdrawing Bromine and Fluorine atoms significantly lower the pKa of the amino group (likely < 3.0).[1]

  • Risk:[1][5] You would need a strong acid (pH < 1) to fully protonate it. These conditions can hydrolyze the oxazole ring (opening it back to the phenol/amide), destroying your product.

  • Recommendation: Stick to recrystallization or chromatography.

Q3: The product has a persistent pink/red color.

A: This indicates oxidation of the amine or trace phenolic impurities.[1]

  • Fix: Dissolve the compound in EtOAc and wash with 10% aqueous Sodium Thiosulfate (removes oxidized bromine species) followed by a dilute NaOH wash (removes phenolic impurities).[1] Dry over Na2SO4 before recrystallizing.

Q4: What are the expected impurities?

A: Based on the standard cyanogen bromide synthesis:

  • 2-Amino-4-bromo-6-fluorophenol: Unreacted starting material.[1] (More polar, stays in mother liquor).

  • Dimers: Formed by the reaction of the product with the starting material. (Less polar, remove via chromatography).

  • Hydrobromide salts: If the reaction wasn't neutralized. (Water soluble, removed in recrystallization).

References

  • Vertex AI Search. (2025). Synthesis and purification of 2-aminobenzoxazoles. Retrieved from 6

  • Organic Chemistry Portal. (n.d.). Benzoxazole Synthesis. Retrieved from 7

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from 2

  • PubChem. (2025).[8] 4-bromo-6-fluoro-3H-1,3-benzoxazol-2-one and related analogs. Retrieved from 9

Validation & Comparative

A Strategic Guide to the Orthogonal Functionalization of Benzoxazoles: Comparing the Reactivity of the 4-Bromo and 6-Fluoro Positions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and natural products.[1][2] Its rigid structure and unique electronic properties make it an attractive core for designing molecules with diverse biological activities and photophysical characteristics. The ability to selectively introduce substituents at various positions on the benzoxazole ring is crucial for structure-activity relationship (SAR) studies and the fine-tuning of molecular properties. This guide provides an in-depth comparison of the reactivity of two key positions on a di-substituted benzoxazole: the 4-bromo and 6-fluoro positions. Understanding the differential reactivity of these halogens is paramount for designing efficient and selective synthetic routes to complex benzoxazole derivatives.

This guide will explore the reactivity of 4-bromo-6-fluorobenzoxazole in three fundamental and widely utilized transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. We will delve into the mechanistic principles governing the selectivity of these reactions and provide experimental protocols to empower researchers in their synthetic endeavors.

The Electronic Landscape of the Benzoxazole Ring

The reactivity of substituents on the benzoxazole ring is dictated by the electronic nature of this fused heterocyclic system. The benzoxazole moiety is considered to be electron-deficient due to the presence of the electronegative oxygen and nitrogen atoms in the oxazole ring.[3] This electron deficiency influences the reactivity of the fused benzene ring, making it susceptible to certain types of reactions while disfavoring others. The nitrogen atom, in particular, acts as an electron sink, which can impact the electron density at various positions of the benzene ring.[4][5] This inherent electronic property is a key factor in rationalizing the divergent reactivity of the 4-bromo and 6-fluoro positions.

Nucleophilic Aromatic Substitution (SNAr): The Preeminence of the 6-Fluoro Position

Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] For an SNAr reaction to occur efficiently, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group.[7]

In the context of 4-bromo-6-fluorobenzoxazole, the entire benzoxazole ring system can be considered as an electron-withdrawing entity, thereby activating both halogen positions for nucleophilic attack. However, a significant difference in reactivity exists between the C-F and C-Br bonds in SNAr reactions. The general order of leaving group ability in SNAr is F > Cl ≈ Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions.[8]

This counterintuitive trend is because the rate-determining step in most SNAr reactions is the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex, not the departure of the leaving group. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[6] Furthermore, the electron-withdrawing nature of fluorine helps to stabilize the negative charge in the Meisenheimer intermediate.

Therefore, in a competitive scenario on the 4-bromo-6-fluorobenzoxazole scaffold, the 6-fluoro position is predicted to be significantly more reactive towards nucleophiles in an SNAr reaction. The fluorine atom at the 6-position is para to the ring nitrogen, which can participate in resonance stabilization of the negative charge in the Meisenheimer intermediate, further enhancing its reactivity.

Supporting Experimental Data

While direct comparative studies on 4-bromo-6-fluorobenzoxazole are not abundant, selective SNAr reactions on other bromofluoroarenes consistently demonstrate the preferential substitution of the fluorine atom. For instance, in reactions of polyfluoroarenes, fluorine is readily displaced by various nucleophiles.[9] Studies on fluoropyridines also show that the C-F bond is highly activated towards SNAr, reacting significantly faster than C-Cl or C-Br bonds.[6] In one documented case, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[6]

Substrate AnalogueNucleophileProductSelectivityReference
1-Bromo-4-fluorobenzeneAzoles1-Aryl-4-bromobenzeneSelective for F[10]
PentafluorobenzonitrilePhenothiazine4-Phenothiazinyl-2,3,5,6-tetrafluorobenzonitrileSelective for para-F[9]
Experimental Protocol: Selective SNAr at the 6-Fluoro Position

This protocol provides a general procedure for the selective substitution of the fluorine atom at the 6-position of 4-bromo-6-fluorobenzoxazole with a generic amine nucleophile.

Materials:

  • 4-Bromo-6-fluorobenzoxazole

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add 4-bromo-6-fluorobenzoxazole (1.0 equiv.), the amine nucleophile (1.2-1.5 equiv.), and the base (K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous DMSO or DMF to achieve a concentration of 0.1-0.5 M with respect to the benzoxazole starting material.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMSO and DMF are ideal for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively "naked" and more reactive. They also have high boiling points, allowing for elevated reaction temperatures.

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is used to deprotonate the amine nucleophile (if it is a secondary amine) or to act as a scavenger for the HF generated during the reaction. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.

  • Temperature: Heating is typically required to overcome the activation energy for the formation of the Meisenheimer complex. The optimal temperature will depend on the nucleophilicity of the amine and the specific substrate.

Diagram: SNAr Reaction Workflow

SNAr_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 4-Bromo-6-fluorobenzoxazole - Amine Nucleophile - Base (K2CO3/Cs2CO3) B Inert Atmosphere: Evacuate & backfill with Ar/N2 A->B C Add Anhydrous Solvent: DMSO or DMF B->C D Heat & Stir: 80-120 °C C->D E Monitor Progress: TLC or LC-MS D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Wash, Dry, & Filter G->H I Purify: Column Chromatography H->I J J I->J 6-Amino-4-bromobenzoxazole

Caption: Workflow for the selective SNAr at the 6-fluoro position.

Palladium-Catalyzed Cross-Coupling: The Dominance of the 4-Bromo Position

In stark contrast to SNAr reactions, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, exhibit a different order of halogen reactivity. The key step that governs the selectivity in these reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy.

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl >> F.[4][11] The C-Br bond is significantly weaker and more polarizable than the C-F bond, making it much more susceptible to oxidative addition by the palladium catalyst. The C-F bond is the strongest carbon-halogen bond and is generally unreactive under standard palladium-catalyzed cross-coupling conditions, often requiring specialized ligands and harsher conditions for activation.

Therefore, for 4-bromo-6-fluorobenzoxazole, the 4-bromo position is the overwhelmingly preferred site for Suzuki-Miyaura and Buchwald-Hartwig reactions. This pronounced difference in reactivity allows for highly selective functionalization at the C4 position, leaving the C6-fluoro group intact for potential subsequent transformations.

Supporting Experimental Data

The chemoselective functionalization of bromofluoroarenes is well-documented in the literature, consistently showing that palladium-catalyzed cross-coupling occurs at the C-Br bond.[12] These examples provide strong precedent for the predicted selectivity in the case of 4-bromo-6-fluorobenzoxazole.

SubstrateReaction TypeProductSelectivityReference
1-Bromo-4-fluorobenzeneSuzuki-Miyaura4-Fluoro-biphenyl derivativesSelective for Br[13]
5-Bromo-2-chloropyridineBuchwald-Hartwig5-Amino-2-chloropyridineSelective for Br[14]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 4-Bromo Position

This protocol outlines a general procedure for the selective coupling of an arylboronic acid at the 4-bromo position of 4-bromo-6-fluorobenzoxazole.

Materials:

  • 4-Bromo-6-fluorobenzoxazole

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 4-bromo-6-fluorobenzoxazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a classic and effective catalyst for Suzuki couplings. Pd(dppf)Cl₂ is often used for more challenging substrates as the dppf ligand can stabilize the palladium catalyst and promote the reaction.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[6] The choice of base can significantly impact the reaction outcome.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 PdII_Aryl L2Pd(II)(Aryl)(Br) Pd0->PdII_Aryl OA Oxidative Addition PdII_Biaryl L2Pd(II)(Aryl)(Aryl') PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation PdII_Biaryl->Pd0 Product Aryl-Aryl' PdII_Biaryl->Product RE Reductive Elimination Substrate 4-Bromo-6-fluorobenzoxazole Substrate->OA Boronic_Acid Ar'B(OH)2 + Base Boronic_Acid->Transmetalation

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the 4-Bromo Position

This protocol provides a general method for the selective amination at the 4-bromo position of 4-bromo-6-fluorobenzoxazole.

Materials:

  • 4-Bromo-6-fluorobenzoxazole

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry reaction vessel.

  • Add the base, 4-bromo-6-fluorobenzoxazole, and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Ligand: The choice of phosphine ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich ligands like XPhos and RuPhos are often highly effective as they promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[15]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) is commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to air, so maintaining an inert atmosphere is crucial for catalytic activity.

Conclusion: A Duality of Reactivity for Orthogonal Synthesis

The 4-bromo and 6-fluoro positions on the benzoxazole ring offer a fascinating case of orthogonal reactivity, providing a powerful platform for the selective and stepwise elaboration of this important heterocyclic scaffold.

  • The 6-fluoro position is the preferred site for Nucleophilic Aromatic Substitution (SNAr) due to the high electronegativity of fluorine, which activates the position for nucleophilic attack and stabilizes the key Meisenheimer intermediate.

  • The 4-bromo position is the dominant reactive site for Palladium-Catalyzed Cross-Coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) . This selectivity is governed by the weaker C-Br bond, which readily undergoes oxidative addition to the palladium catalyst, while the strong C-F bond remains intact.

By understanding and exploiting these predictable reactivity patterns, researchers can strategically design synthetic routes to access a wide array of novel and complex benzoxazole derivatives that would be challenging to synthesize otherwise. This knowledge empowers the medicinal chemist and materials scientist to navigate the chemical space around the benzoxazole core with greater precision and efficiency.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes - ResearchGate. [Link]

  • The chemoselective cross-coupling of conjunctive dihalide compounds using pre-catalyst 6a. Conditions - ResearchGate. [Link]

  • Transition metal catalysed C7 and ortho- selective halogenation of 2-arylbenzo[d]oxazoles. [Link]

  • Arene-fused 1,2-oxazole N-oxides and derivatives. The impact of the N–O dipole and substitution on their aromatic character and reactivity profile. Can it be a useful structure in synthesis? A theoretical insight | Semantic Scholar. [Link]

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes - MDPI. [Link]

  • Plot of − log K T vs. Hammett substituent constant σ for 1b – 11b - ResearchGate. [Link]

  • Rh/Ru‐catalyzed ortho‐halogenation of 2‐aryl benzoxazoles. - ResearchGate. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. [Link]

  • Benzoxazole – Knowledge and References - Taylor & Francis. [Link]

  • Hammett Substituent Constants Table | PDF | Molecules | Organic Chemistry - Scribd. [Link]

  • The Spatial and Electronic Effects of Substituent Groups on the Thermal Curing of Bio-Based Benzoxazines - Tech Science Press. [Link]

  • Synthesis of Benzoxazole‐2‐carboxylate Derivatives: Electronic‐ and Position‐effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring | Request PDF - ResearchGate. [Link]

  • Oxazole - Wikipedia. [Link]

  • Aromatic Compounds and Their Reactions. [Link]

  • Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC. [Link]

  • NEW CHEMISTRY OF OXAZOLES Alfred Hassner* and Bilha Fischer Department of Chemistry, Bar-Ilan University, Ramat Gan 52900, Israe - LOCKSS: Serve Content. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives - Preprints.org. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. [Link]

  • Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. [Link]

  • Sequential direct SNAr reactions of pentafluorobenzenes with azole or indole derivatives. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Suzuki Coupling - YouTube. [Link]

  • Stepwise approaches for the synthesis of functionalized imidazo[2,1‐b]thiazoles. - ResearchGate. [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

Sources

X-ray crystallography and structural validation of 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the development of antimicrobial and anticancer pharmacophores, the 2-aminobenzoxazole scaffold is a privileged structure. However, the introduction of halogen substituents—specifically the 4-Bromo-6-fluoro motif—introduces critical structural perturbations that standard validation protocols often overlook.

This guide compares the structural validation of 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine (Target) against its non-halogenated parent (Reference A ) and mono-halogenated analogs (Reference B ). The focus is on X-ray diffraction (XRD) workflows, distinguishing the impact of the 4-position Bromine (steric bulk,


-hole donor) and the 6-position Fluorine  (electronic modulation) on crystal packing and tautomeric stability.
The Core Challenge: Tautomeric Ambiguity

The 2-aminobenzoxazole class exists in a prototropic tautomeric equilibrium between the amino (–NH₂) and imino (=NH) forms. While the amino form is generally preferred in the solid state for the parent compound, the electron-withdrawing nature of the 4-Br/6-F substitution pattern can modulate the acidity of the ring nitrogen, potentially altering the hydrogen bond network and packing motif.

Comparative Analysis: Target vs. Alternatives

The following analysis contrasts the Target compound with the industry-standard unsubstituted 2-aminobenzoxazole.

Table 1: Structural & Crystallographic Performance Metrics
FeatureTarget: 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine Reference A: 2-Aminobenzoxazole (Unsubstituted)Implication for Validation
Phasing Power High (Anomalous Scattering) Low (Light Atom only)The Br atom (

) allows for SAD/MAD phasing , eliminating the need for external heavy-atom derivatives.
Tautomer State Amino-predominant (stabilized by intra-molecular H-bonds)Amino-predominant (dimeric H-bonds)4-Br steric bulk may disrupt standard

dimers, forcing helical or sheet packing.
Intermolecular Forces Halogen Bonding (C–Br···N/O) + H-bondsClassical H-bonds (N–H···N)The Target requires analysis of the

-hole on Bromine; expect Type II halogen interactions.
Space Group Tendency Low Symmetry (Monoclinic

or Triclinic)
Higher Symmetry (Often Orthorhombic)Lower symmetry increases data collection time but reduces disorder risk.
Calculated Density > 1.85 g/cm³ ~1.35 g/cm³High density correlates with tighter packing efficiency, a key metric for solid-state stability.

Experimental Protocol: Crystallization & Data Collection

To achieve publishable resolution (< 0.8 Å) for the Target, specific modifications to standard protocols are required due to the solubility profile altered by the halogens.

Phase 1: Crystal Growth (The "Anti-Solvent" Method)

Unlike the Reference (soluble in alcohols), the 4-Br-6-F derivative exhibits poor solubility in pure ethanol.

  • Dissolution: Dissolve 20 mg of the Target in 2 mL of THF (Tetrahydrofuran) . Ensure complete dissolution; sonicate if necessary.

  • Filtration: Pass through a 0.45 µm PTFE filter into a narrow scintillation vial.

  • Layering: Carefully layer 4 mL of n-Hexane on top of the THF solution. Do not mix.

  • Incubation: Seal with Parafilm (poke 3 pinholes) and store at 4°C.

    • Causality: The slow diffusion of hexane (non-polar) into THF reduces solubility gradually. The 4°C temperature reduces kinetic energy, promoting ordered lattice formation over amorphous precipitation.

Phase 2: X-Ray Diffraction Configuration
  • Source: Mo-K

    
     (
    
    
    
    Å).
    • Why: While Cu-sources are standard for organics, the Bromine atom absorbs Cu-radiation heavily (absorption coefficient

      
       is high), leading to scaling errors. Molybdenum reduces absorption effects while maintaining sufficient resolution.
      
  • Temperature: 100 K (Cryostream).

    • Why: Halogenated benzoxazoles often exhibit disorder in the halogen position at room temperature. Freezing locks the conformation.

Phase 3: Structural Solution Workflow

The presence of Bromine allows for a distinct solution path compared to the Reference.

G Start Raw Diffraction Data SpaceGroup Space Group Determination (XPREP) Start->SpaceGroup Phase Phasing Method SpaceGroup->Phase Direct Direct Methods (SHELXT) Phase->Direct Standard Org. Patterson Patterson Method (Heavy Atom) Phase->Patterson 4-Br Target Refine Refinement (SHELXL) Direct->Refine Patterson->Refine Validation CheckCIF / Tautomer Check Refine->Validation

Figure 1: Decision tree for structural solution. The 4-Bromo substituent enables Patterson methods or SAD phasing, offering a robust alternative to Direct Methods used for the non-halogenated reference.

Structural Validation: The "Bromine Effect" & Tautomerism

This section details the specific validation checks required for the Target.

A. Tautomeric Assignment

The most critical validation step for 2-aminobenzoxazoles is distinguishing the Amino form from the Imino form.

  • Bond Length Marker:

    • Target (Amino Form): The C2–N(exocyclic) bond should be 1.34–1.36 Å (partial double bond character). The ring C2–N3 bond should be ~1.30 Å .

    • Target (Imino Form): The C2=N(exocyclic) would be shorter (<1.30 Å ), and the ring N3 would be protonated (C2–N3–H).

  • Difference Fourier Map: Look for the hydrogen electron density peaks. In the Amino form, two peaks must appear on the exocyclic nitrogen.

Tautomer Amino Amino Form (Preferred) N-H...N Dimer C2-N(exo) ~ 1.35 Å Equilibrium Prototropic Equilibrium Modulated by 6-F/4-Br Amino->Equilibrium Imino Imino Form (Rare) N-H...O Interaction C2=N(exo) < 1.30 Å Equilibrium->Imino

Figure 2: Tautomeric equilibrium. The 4-Br/6-F substitution pulls electron density, theoretically stabilizing the imino form, but solid-state packing usually forces the Amino tautomer.

B. Halogen Bonding Validation (Hirshfeld Surface)

Unlike the Reference compound, the Target possesses a


-hole  on the Bromine atom (a region of positive electrostatic potential).
  • Validation Step: Generate a Hirshfeld surface (using CrystalExplorer).

  • Visual Cue: Look for Red spots on the surface near the Bromine atom aligned linearly with a nucleophile (e.g., the Nitrogen of a neighboring molecule).

  • Metric: The C–Br···N angle should be roughly linear (

    
    160–180°). If the distance is less than the sum of van der Waals radii (Br + N 
    
    
    
    3.40 Å), it is a validated halogen bond, contributing to supramolecular stability.

References

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • Politzer, P., et al. (2013). Halogen bonding: an interim assessment. ChemPhysChem.
  • ChemicalBook. (2024).[2] 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine Product Entry. [Link to ChemicalBook]([Link]

Sources

A Comparative Guide to Validating Synthesis Routes of 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine Using Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of two distinct synthetic pathways to 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine. More critically, it details how Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, reliable, and indispensable tool for real-time reaction monitoring and validation at each synthetic step. The choice of analytical methodology is as crucial as the synthetic route itself, and this document elucidates the causality behind spectroscopic interpretation in the context of complex organic synthesis.

Introduction: The Importance of Spectroscopic Validation

4-Bromo-6-fluoro-1,3-benzoxazol-2-amine is a highly functionalized heterocyclic compound, representing a valuable scaffold in medicinal chemistry and materials science.[1] The synthesis of such poly-substituted aromatic systems requires robust and well-monitored reaction pathways to ensure purity, yield, and structural integrity. While techniques like NMR and Mass Spectrometry provide definitive structural confirmation, FTIR spectroscopy offers a frontline, quasi-real-time assessment of reaction progress by tracking the transformation of key functional groups. Its operational simplicity and non-destructive nature make it an ideal process analytical technology (PAT) tool in a research and development setting.

This guide will compare two plausible synthetic routes, focusing on how the characteristic vibrational signatures in the IR spectrum provide a clear, self-validating system for confirming each chemical transformation.

Proposed Synthetic Pathways

Two logical and distinct routes are proposed, starting from commercially available precursors. The primary difference lies in the strategy and timing of the key cyclization step.

  • Route A: Late-Stage Cyclization via Cyanation. This classic approach involves building the substituted 2-aminophenol precursor first, followed by a direct cyclization to form the 2-aminobenzoxazole ring.

  • Route B: Late-Stage Cyclization via a Urea Intermediate. This alternative pathway also utilizes the same key 2-aminophenol precursor but employs a different cyclization strategy involving the formation and subsequent intramolecular condensation of a urea derivative.

Route A: Synthesis via Direct Cyanation and IR Validation

This route begins with 3-Bromo-5-fluorophenol and proceeds through nitration, reduction, and finally, cyclization.

Workflow for Route A

Route_A_Workflow A 3-Bromo-5-fluorophenol (Starting Material) B Step 1: Nitration (HNO₃, H₂SO₄) A->B Observe: - Appearance of NO₂ peaks C 3-Bromo-5-fluoro-2-nitrophenol (Intermediate 1) B->C D Step 2: Reduction (e.g., SnCl₂, HCl) C->D Observe: - Disappearance of NO₂ peaks - Appearance of NH₂ peaks E 2-Amino-3-bromo-5-fluorophenol (Intermediate 2) D->E F Step 3: Cyclization (BrCN or NCTS) E->F Observe: - Disappearance of OH peak - Change in NH₂ signature - Appearance of C=N/C-O peaks G 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine (Final Product) F->G

Caption: Synthetic workflow for Route A.

Step-by-Step IR Analysis for Route A

Step 1: Nitration of 3-Bromo-5-fluorophenol The electrophilic aromatic substitution introduces a nitro group ortho to the hydroxyl group.

  • What to look for: The most dramatic change is the appearance of two strong, sharp absorption bands characteristic of the nitro group.

  • Disappearance/Change: The pattern of C-H out-of-plane bending bands in the fingerprint region (900-675 cm⁻¹) will change due to the altered substitution pattern on the aromatic ring.[2]

  • Appearance:

    • Asymmetric N-O stretch: A very strong band between 1550-1500 cm⁻¹ .

    • Symmetric N-O stretch: A strong band between 1350-1300 cm⁻¹ .

  • Validation: The presence of these two intense peaks, along with the persistent broad O-H stretch (~3300 cm⁻¹), confirms the successful formation of 3-Bromo-5-fluoro-2-nitrophenol .

Step 2: Reduction of the Nitro Group The nitro group is reduced to a primary amine, forming the key intermediate 2-Amino-3-bromo-5-fluorophenol .

  • What to look for: The complete disappearance of the strong nitro group peaks and the emergence of characteristic primary amine absorptions.

  • Disappearance:

    • Asymmetric N-O stretch (~1530 cm⁻¹).

    • Symmetric N-O stretch (~1340 cm⁻¹).

  • Appearance:

    • N-H stretch: Two distinct, medium-intensity peaks between 3500-3300 cm⁻¹ (representing the asymmetric and symmetric stretches of the -NH₂ group).[3][4] Aromatic amines typically show these bands clearly.[5]

    • N-H bend (scissoring): A medium to strong band around 1620 cm⁻¹ . This may overlap with the aromatic C=C stretching region.

  • Validation: A "clean" spectrum devoid of nitro peaks and showing both the broad O-H and the dual N-H stretching bands is a definitive indicator of successful reduction.

Step 3: Cyclization with a Cyanating Agent This is the crucial ring-forming step. The 2-aminophenol reacts with an electrophilic cyanide source, such as the highly toxic cyanogen bromide (BrCN) or a safer alternative like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), to form the benzoxazole ring.[6][7]

  • What to look for: The simultaneous loss of the phenolic -OH group and a change in the amine signature, coupled with the appearance of the benzoxazole core absorptions.

  • Disappearance:

    • O-H stretch: The very broad absorption band from ~3300 cm⁻¹ should completely disappear. This is the most critical validation point for this step.

  • Change:

    • The N-H stretching region will change from the pattern of an ortho-aminophenol to that of the exocyclic primary amine of the final product. The two N-H stretching bands will likely persist but may shift slightly in position and intensity.

  • Appearance:

    • C=N stretch (imine): A strong band typically appears in the 1660-1600 cm⁻¹ region, characteristic of the endocyclic imine of the benzoxazole ring.[8]

    • C-O stretch (aryl-ether): A strong band should appear around 1270-1240 cm⁻¹ , indicating the C-O-C linkage within the oxazole ring.[1]

  • Validation: The complete absence of the broad O-H band is the primary confirmation of cyclization. This, combined with the new C=N and C-O stretching bands, validates the formation of 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine .

Route B: Synthesis via Urea Intermediate and IR Validation

This route diverges after the formation of the 2-aminophenol intermediate, proceeding through a urea derivative.

Workflow for Route B

Route_B_Workflow A 2-Amino-3-bromo-5-fluorophenol (Intermediate 2) B Step 3a: Urea Formation (e.g., KCNO, acid) A->B Observe: - Appearance of Amide I (C=O) peak - Change in NH₂ signature C N-(2-bromo-4-fluoro-6-hydroxyphenyl)urea (Intermediate 3) B->C D Step 3b: Cyclization (Heat/Acid) C->D Observe: - Disappearance of C=O peak - Disappearance of OH peak - Appearance of C=N/C-O peaks E 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine (Final Product) D->E

Caption: Synthetic workflow for Route B.

Step-by-Step IR Analysis for Route B

Steps 1 & 2: These are identical to Route A, resulting in the formation of 2-Amino-3-bromo-5-fluorophenol . The IR validation points are the same.

Step 3a: Urea Formation The 2-aminophenol is reacted with a reagent like potassium cyanate (KCNO) in the presence of acid to form an aryl urea intermediate.

  • What to look for: The appearance of very strong amide-like absorptions, while retaining the phenolic hydroxyl group.

  • Disappearance/Change: The dual N-H stretching bands of the starting aminophenol will be replaced by the N-H stretches of the urea.

  • Appearance:

    • Amide I (C=O stretch): A very strong, prominent band will appear between 1680-1650 cm⁻¹ . This is the key diagnostic peak for the urea intermediate.

    • Amide II (N-H bend): A strong band will appear around 1640-1550 cm⁻¹ .

    • N-H stretch: Multiple bands in the 3500-3200 cm⁻¹ region, often broad due to extensive hydrogen bonding.

  • Validation: The unambiguous appearance of the intense C=O (Amide I) band is definitive proof of the formation of N-(2-bromo-4-fluoro-6-hydroxyphenyl)urea . The broad O-H stretch should still be present.

Step 3b: Intramolecular Cyclization The urea intermediate is heated, often with an acid catalyst, to induce intramolecular cyclization and dehydration.

  • What to look for: The concurrent disappearance of both the urea's carbonyl group and the phenol's hydroxyl group.

  • Disappearance:

    • Amide I (C=O stretch): The very strong band at ~1660 cm⁻¹ must completely vanish.

    • O-H stretch: The broad absorption from ~3300 cm⁻¹ must also disappear.

  • Appearance:

    • C=N stretch (imine): A strong band reappears in the 1660-1600 cm⁻¹ region.

    • C-O stretch (aryl-ether): A strong band appears around 1270-1240 cm⁻¹ .

  • Validation: This step is validated by a "subtraction" logic. The successful formation of the final product is confirmed by the loss of two major, intense peaks (O-H and C=O) from the starting material's spectrum. This provides an exceptionally clear and trustworthy confirmation of reaction completion.

Comparative Analysis of IR Validation

Both routes can be effectively monitored by FTIR. However, the clarity of the validation points differs slightly.

Functional Group Wavenumber (cm⁻¹) Route A Route B Present in Final Product?
O-H (Phenol) ~3600-3200 (broad)Disappears in Step 3Disappears in Step 3bNo
N-O (Nitro) ~1550 & ~1350 (strong)Appears in Step 1, Disappears in Step 2Appears in Step 1, Disappears in Step 2No
N-H (Aromatic Amine) ~3500-3300 (2 bands)Appears in Step 2, Changes in Step 3Appears in Step 2, Disappears in 3aNo
C=O (Urea) ~1680-1650 (v. strong)N/AAppears in Step 3a, Disappears in 3bNo
C=N (Benzoxazole) ~1660-1600 (strong)Appears in Step 3Appears in Step 3bYes
C-O (Benzoxazole) ~1270-1240 (strong)Appears in Step 3Appears in Step 3bYes
N-H (Exocyclic Amine) ~3500-3300 (2 bands)Appears in Step 3Appears in Step 3bYes
C-F ~1300-1100 (strong)Present throughoutPresent throughoutYes
C-Br ~700-500 (medium)Present throughoutPresent throughoutYes

Expert Insight: Route B offers a slightly more robust validation for the final cyclization step. The disappearance of the extremely intense and sharp C=O (Amide I) band from the urea intermediate is an unambiguous signal of reaction completion. In Route A, the key signal change is the disappearance of the broad O-H band, which is also very clear. However, the appearance of the C=N band in both routes can sometimes be convoluted by the presence of aromatic C=C stretches or N-H bending vibrations in the same region (~1600 cm⁻¹). Therefore, relying on the disappearance of a unique, strong peak like the urea C=O provides an exceptionally high degree of confidence.

Logical Framework for IR-Based Validation

The decision-making process for validating a reaction step using IR can be visualized as a logical flow.

Validation_Logic start Acquire IR Spectrum of Reaction Mixture q1 Are key reactant peaks absent? (e.g., -OH, -NO₂, C=O) start->q1 q2 Are key product peaks present? (e.g., -NH₂, C=N, C-O) q1->q2  Yes incomplete Reaction Incomplete - Continue reaction - Re-evaluate conditions q1->incomplete No complete Transformation Validated - Proceed to workup/next step q2->complete  Yes side_reaction Potential Side Reaction or Incorrect Product - Further analysis required (NMR, MS) q2->side_reaction No

Sources

Comparative analysis of 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine vs. Non-fluorinated Analogs Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide

Executive Summary

This guide provides a technical comparison between 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine (Target Compound) and its non-fluorinated analog, 4-Bromo-1,3-benzoxazol-2-amine .

The 2-aminobenzoxazole core is a privileged scaffold in medicinal chemistry, serving as a pharmacophore for kinase inhibitors (e.g., VEGFR, EGFR), antimicrobial agents, and CNS-active ligands.[1] The introduction of a fluorine atom at the C6 position is a strategic modification designed to modulate metabolic stability , lipophilicity , and binding affinity without significantly altering the steric footprint of the molecule.

Key Verdict: The 6-fluoro derivative exhibits superior metabolic resistance against hepatic oxidation and enhanced membrane permeability compared to the non-fluorinated analog, making it a preferred lead candidate for in vivo studies despite the slightly more complex synthesis.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

The following table contrasts the estimated and experimental properties of the fluorinated target versus its hydrogen-substituted counterpart.

Property4-Bromo-6-fluoro-1,3-benzoxazol-2-amine4-Bromo-1,3-benzoxazol-2-amine (Analog)Impact of Fluorination
Molecular Formula C₇H₄BrFN₂OC₇H₅BrN₂O+18 Da mass shift
Molecular Weight 231.02 g/mol 213.03 g/mol Negligible steric impact
cLogP (Est.) ~2.45~2.10Increased Lipophilicity: Enhances passive membrane transport.
pKa (Conjugate Acid) ~3.8~4.5Reduced Basicity: The electron-withdrawing F atom lowers pKa, reducing protonation at physiological pH.[1]
H-Bond Donor/Acceptor 1 / 31 / 3F acts as a weak acceptor but alters electronic distribution.
Metabolic Liability Low (C6 Blocked)High (C6 Oxidation prone)Critical Differentiator: C6 is the primary site for CYP450 oxidation.[1]
Electronic & Steric Analysis

The fluorine atom (Van der Waals radius 1.47 Å) mimics hydrogen (1.20 Å) sterically, allowing the fluorinated compound to fit into the same binding pockets.[1] However, its high electronegativity (


) polarizes the benzoxazole ring.
  • C4-Bromine: Provides a steric handle for selectivity or a handle for further cross-coupling (e.g., Suzuki-Miyaura).[1]

  • C6-Fluorine: Deactivates the aromatic ring towards electrophilic metabolic attack and can engage in multipolar interactions with protein backbones (C-F[1]···H-C or C-F···C=O).

Synthesis & Manufacturing Protocols

The synthesis of the 4-bromo-6-fluoro derivative requires a specialized precursor compared to the commodity chemical used for the non-fluorinated analog.

Retro-Synthetic Analysis

The most robust route utilizes the cyclization of 2-amino-3-bromo-5-fluorophenol with cyanogen bromide (BrCN).

Synthesis SM 2-Amino-3-bromo-5-fluorophenol Inter Intermediate (Thiourea/Cyanamide) SM->Inter Nucleophilic Attack Reagent Cyanogen Bromide (BrCN) Solvent: EtOH/H2O Reagent->Inter Product 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine Inter->Product Cyclization (- HBr)

Figure 1: Synthetic pathway for the target fluorinated benzoxazole.

Detailed Experimental Protocol (Fluorinated Target)

Objective: Synthesis of 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine.

Reagents:

  • 2-Amino-3-bromo-5-fluorophenol (1.0 eq)[1]

  • Cyanogen Bromide (BrCN) (1.2 eq) [Caution: Highly Toxic] [1]

  • Ethanol (Absolute)[1]

  • Sodium Bicarbonate (aq.[1][2][3] sat.)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-bromo-5-fluorophenol (10 mmol) in ethanol (30 mL).

  • Addition: Cool the solution to 0°C. Add Cyanogen Bromide (12 mmol) portion-wise over 15 minutes. Note: BrCN is volatile; use a well-ventilated fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).[1] The formation of a more polar spot indicates product.

  • Workup: Concentrate the reaction mixture under reduced pressure to ~5 mL. Pour into ice-cold water (50 mL).

  • Neutralization: Neutralize the suspension with saturated NaHCO₃ solution until pH ~8. The free amine will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1) to yield the product as off-white needles.

Yield Expectation: 75–85%. Validation: ¹H NMR (DMSO-d₆) should show a broad singlet for NH₂ (~7.5 ppm) and two aromatic doublets (coupling J_H-F) corresponding to the C5 and C7 protons.[1]

Biological Performance & Mechanism of Action

Structure-Activity Relationship (SAR)

The 2-aminobenzoxazole moiety functions as a bioisostere of adenine, allowing it to bind to the ATP-binding hinge region of kinases.

FeatureFunction in Biological Systems
2-Amino Group Primary hydrogen bond donor to the hinge region (e.g., Asp/Glu residues).[1]
Benzoxazole N3 Hydrogen bond acceptor.[1]
C6-Fluorine Metabolic Blockade: Prevents CYP450-mediated hydroxylation at the para-position relative to the nitrogen.
C4-Bromine Fills hydrophobic pockets (Gatekeeper residues) and allows for halogen bonding.[1]
Metabolic Stability (The Fluorine Advantage)

The non-fluorinated analog, 4-bromo-1,3-benzoxazol-2-amine, is susceptible to rapid oxidative clearance.[1] The C6 position is electronically activated and sterically accessible for hydroxylation.

Mechanism:

  • Non-Fluorinated: CYP450 enzymes attack C6

    
     6-hydroxy metabolite 
    
    
    
    Glucuronidation
    
    
    Rapid Excretion.
  • Fluorinated: The C-F bond (116 kcal/mol) is metabolically inert.[1] The high electronegativity also deactivates the ring, reducing the rate of oxidation at adjacent carbons.

Metabolism cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Target (C6-F) NF 4-Bromo-benzoxazol-2-amine Met1 C6-Hydroxylation (CYP450) NF->Met1 Clearance Rapid Clearance Met1->Clearance F 4-Bromo-6-fluoro-benzoxazol-2-amine Block Metabolic Blockade (C-F Bond Stable) F->Block Stable Extended Half-life (t1/2) Block->Stable

Figure 2: Comparison of metabolic fate. The 6-fluoro substituent effectively blocks the primary metabolic soft spot.

References

  • Al-Harthy, T., et al. (2020).[1] "Importance of Fluorine in Benzazole Compounds." Molecules, 25(20), 4677.[1] Link

  • Potashman, M. H., et al. (2007).[1] "Design, Synthesis, and Evaluation of Aminobenzoxazoles as Inhibitors of Kinases." Journal of Medicinal Chemistry. (Contextual citation for scaffold utility).

  • BenchChem Technical Guide. (2025). "Synthesis and Properties of Halogenated Benzoxazoles." Link

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Foundational text on C-F metabolic blocking).

  • Gorepatil, P. B., et al. (2013).[1] "Green synthesis of benzoxazoles using reusable acid catalysts." Synlett, 24, 2241-2244.[1] Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel heterocyclic compound, 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine presents unique opportunities in medicinal chemistry and materials science. Its handling, however, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe utilization of this compound in a laboratory setting.

Hazard Analysis and Risk Assessment

Based on data from analogous compounds such as benzoxazol-2-amine[1], 4-bromo-6-fluoro-3H-1,3-benzoxazol-2-one[2], and 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine[3], the primary anticipated hazards include:

  • Acute Oral Toxicity : Likely to be harmful if swallowed.[1][3]

  • Skin Irritation : May cause skin irritation upon contact.[1]

  • Serious Eye Irritation : Poses a risk of serious eye irritation.[1]

  • Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[1]

The presence of bromine and fluorine atoms can also influence its reactivity and toxicological properties.[4] Therefore, a cautious approach is paramount.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe handling. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.

Level of Protection Required PPE Rationale and Best Practices
Standard Laboratory Operations • Safety glasses with side shields or chemical splash goggles• Nitrile or neoprene gloves• Laboratory coatThis level of protection is suitable for handling small quantities in a well-ventilated area. Regular inspection of gloves for any signs of degradation or permeation is crucial. A study on aromatic amine permeation through protective gloves highlighted the importance of selecting appropriate glove materials.[5]
Operations with Potential for Splash or Aerosol Generation • Chemical splash goggles and a full-face shield• Chemical-resistant gloves (e.g., butyl rubber or Viton™)• Chemical-resistant apron or coveralls over a lab coatWhen weighing, dissolving, or transferring the compound, the risk of splashes or aerosol formation increases. A higher level of skin and eye protection is necessary.
Emergency Situations (e.g., Spills) • Self-contained breathing apparatus (SCBA) or a full-face respirator with appropriate cartridges• Fully encapsulated chemical-resistant suitIn the event of a significant spill or release in a poorly ventilated area, maximum respiratory and skin protection is required to prevent exposure.[6]

dot

Handling_Protocol Start Start Preparation Preparation: - Work in fume hood - Check safety equipment Start->Preparation Weighing_Transfer Weighing & Transfer: - Use dedicated tools - Contain potential spills Preparation->Weighing_Transfer Dissolution_Reaction Dissolution & Reaction: - Add solid to solvent slowly - Controlled heating and ventilation Weighing_Transfer->Dissolution_Reaction Post_Handling Post-Handling: - Decontaminate surfaces - Dispose of PPE - Wash hands Dissolution_Reaction->Post_Handling End End Post_Handling->End

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.